4-((4-Pentylphenyl)ethynyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-pentylphenyl)ethynyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O2/c1-2-3-4-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)20(21)22/h6-9,12-15H,2-5H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVMCIKQNOCQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-((4-Pentylphenyl)ethynyl)benzoic Acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-((4-pentylphenyl)ethynyl)benzoic acid, a molecule of significant interest in materials science. Its rigid, linear structure, a consequence of the para-substituted phenyl rings linked by an ethynyl bridge, coupled with the terminal carboxylic acid and pentyl groups, imparts properties that are highly desirable for the development of liquid crystals and organic electronic materials. This document will detail the synthetic route to this compound, its structural and physicochemical properties, and its potential applications, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Physicochemical Properties
The unique architecture of 4-((4-pentylphenyl)ethynyl)benzoic acid is central to its function. The molecule consists of a rigid core composed of two para-substituted benzene rings, linked by a carbon-carbon triple bond (an ethynyl group). One end of this rigid rod is functionalized with a carboxylic acid group, which can participate in hydrogen bonding and provides a site for further chemical modification. The other end is appended with a flexible pentyl chain, which influences the molecule's solubility and its self-assembly properties in the solid and liquid crystalline states.
Key Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C20H20O2 | Calculated |
| Molecular Weight | 292.37 g/mol | Calculated |
| IUPAC Name | 4-((4-pentylphenyl)ethynyl)benzoic acid | IUPAC Nomenclature |
| Appearance | Expected to be a white or off-white solid | Analogy to similar compounds |
| Melting Point | Estimated to be in the range of 150-200 °C | Based on related structures[1][2] |
| Solubility | Soluble in organic solvents like THF, DMF, and chlorinated hydrocarbons. Poorly soluble in water. | General solubility of similar organic acids |
Synthesis of 4-((4-Pentylphenyl)ethynyl)benzoic Acid
The most efficient and widely used method for the synthesis of 4-((4-pentylphenyl)ethynyl)benzoic acid is the Sonogashira cross-coupling reaction .[3][4] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[3][4] For the synthesis of the target molecule, the key precursors are 4-iodobenzoic acid and 1-ethynyl-4-pentylbenzene .
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-iodobenzoic acid) to form a Pd(II) species.
-
Copper Cycle : The terminal alkyne (1-ethynyl-4-pentylbenzene) reacts with a copper(I) salt to form a copper(I) acetylide intermediate. This step is facilitated by a base, typically an amine, which deprotonates the alkyne.
-
Transmetalation : The copper acetylide then transfers the acetylide group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, 4-((4-pentylphenyl)ethynyl)benzoic acid, and regenerate the active Pd(0) catalyst.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
The following protocol is an adapted procedure based on standard Sonogashira coupling reactions of similar substrates.[5][6] Researchers should optimize these conditions for their specific setup and purity requirements.
Materials:
-
4-Iodobenzoic acid
-
1-Ethynyl-4-pentylbenzene
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or a mixture of toluene and an amine)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine 4-iodobenzoic acid (1.0 eq), the palladium catalyst (1-5 mol%), and copper(I) iodide (1-5 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the amine base (2-3 eq). Stir the mixture to ensure homogeneity.
-
Alkyne Addition: Add 1-ethynyl-4-pentylbenzene (1.1-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-((4-pentylphenyl)ethynyl)benzoic acid.
Caption: A generalized workflow for the synthesis of the target molecule.
Characterization of 4-((4-Pentylphenyl)ethynyl)benzoic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose, with expected spectral features based on the molecule's structure and data from analogous compounds.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the aliphatic protons of the pentyl chain (with characteristic splitting patterns), and a singlet for the carboxylic acid proton (which may be broad and exchangeable with D2O).
-
13C NMR: The carbon NMR spectrum will display signals for the quaternary carbons of the ethynyl group, the aromatic carbons (with different chemical shifts for substituted and unsubstituted positions), the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the pentyl chain.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid group (typically around 2500-3300 cm-1).
-
A sharp C=O stretching vibration for the carbonyl group will be present (around 1700 cm-1).
-
A characteristic, though often weak, C≡C stretching band for the alkyne will appear in the region of 2100-2260 cm-1.
-
C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule will also be observed.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of 292.37.
-
Applications in Materials Science
The unique molecular structure of 4-((4-pentylphenyl)ethynyl)benzoic acid makes it a promising candidate for several applications in materials science, particularly in the fields of liquid crystals and organic electronics.
Liquid Crystals
The rigid, rod-like shape of the molecule is a key prerequisite for liquid crystalline behavior.[7] The pentyl chain provides the necessary flexibility, while the rigid core promotes anisotropic self-assembly. The terminal carboxylic acid group can engage in hydrogen bonding, which can further stabilize liquid crystalline phases. Molecules with similar structures are known to exhibit nematic and/or smectic phases.[8][9] The ability to form these ordered, fluid phases is the basis for their use in liquid crystal displays (LCDs) and other optical technologies.
Organic Electronics
The extended π-conjugated system of the diphenylacetylene core provides a pathway for charge transport, making this molecule and its derivatives potential components of organic electronic devices.[10][11][12][13] The carboxylic acid group allows for the molecule to be anchored to surfaces or incorporated into larger polymer structures. Potential applications include:
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
-
Organic Light-Emitting Diodes (OLEDs): As a host material or as a component in the emissive layer.[14]
-
Organic Photovoltaics (OPVs): As a donor or acceptor material.
The ability to tune the electronic properties of the molecule through chemical modification of the aromatic rings or the terminal groups makes this class of compounds particularly attractive for the development of next-generation organic electronic materials.
Conclusion
4-((4-Pentylphenyl)ethynyl)benzoic acid is a versatile molecule with a chemical structure that is highly amenable to applications in materials science. Its synthesis via the robust Sonogashira coupling is well-established, and its predicted physicochemical properties make it a prime candidate for the development of novel liquid crystals and organic semiconductors. Further research into the specific properties and device performance of this molecule is warranted and is expected to yield valuable insights for the design of advanced functional materials.
References
- Ahmed, N. H., Saad, G. R., & Naoum, M. M. (2018). Effect of position of the lateral fluoro substituent on the mesophase behaviour of aryl 4-alkoxyphenylazo benzoates in pure and binary mixtures. Liquid Crystals, 45(10), 1487–1497.
-
Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Bubnov, A., Cigl, M., Machado, A., Pociecha, D., & Hamplova, V. (2018).
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Sustainable Chemistry & Engineering. [Link]
- Cakar, F., Ocak, H., Ozturk, E., Mutlu-Yanic, S., & Kaya, D. (2014). Investigation of thermodynamic and surface characterisation of 4-[4-(2-ethylhexyloxy)benzoyloxy] benzoic acid thermotropic liquid crystal by inverse gas chromatography. Liquid Crystals, 41(9), 1323–1331.
- Cioanca, E.-R., Carlescu, I., Lisa, G., & Scutaru, D. (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Department of Physical Chemistry.
- International Journal of Scientific & Technology Research. (2020). Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4- (Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. IJSTR.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Ostroverkhova, O. (2016). Organic Optoelectronic Materials: Mechanisms and Applications. Chemical Reviews, 116(22), 13279–13412.
- Kong, X., & Tang, B. (1998).
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). Molecules. [Link]
- Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. (n.d.). Molecules.
- Voelkel, A., Strzemiecka, B., Adamska, K., & Milczewska, K. (2009). Inverse gas chromatography as a source of physiochemical data.
- Korkut, S., Yazici, O., & Cakar, F. (2018). Surface and thermodynamic characterizations and secondary transition of novel phthalocyanine glass.
-
Dithienylnaphthalenes and quaterthiophenes substituted with electron-withdrawing groups as n-type organic semiconductors for organic field-effect transistors. (n.d.). Journal of Materials Chemistry C. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Organic Semiconductors for Advanced Electronics.
-
New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. (2022). MDPI. [Link]
- innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. (2024). Journal of Basic Sciences.
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
-
Ulsan National Institute of Science and Technology (UNIST). (2024, January 2). Breakthrough in organic semiconductor synthesis paves the way for advanced electronic devices. ScienceDaily. Retrieved from
- Organic materials for organic electronic devices. (2025).
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Technical Guide: Design, Synthesis, and Properties of Tolane-Based Liquid Crystal Mesogens
Executive Summary
This technical guide analyzes the physicochemical properties, synthetic pathways, and stability profiles of tolane (diphenylacetylene) liquid crystal (LC) mesogens. Distinguished by their rigid cylindrical core and extended
While their optical anisotropy is superior to standard cyanobiphenyls, tolanes face challenges regarding high melting points and UV instability. This guide details the molecular engineering required to overcome these limitations—specifically lateral fluorination and isothiocyanate (NCS) termination—and provides a rigorous protocol for their synthesis via Sonogashira cross-coupling.
Molecular Architecture & Phase Behavior
The fundamental challenge in high-
The Role of the Triple Bond
The alkyne linkage is linear and rigid, extending the effective molecular length without significantly increasing the molecular width. This results in:
-
High Birefringence: The linearity enhances the order parameter (
), while the -conjugation increases the differential polarizability ( ). -
Low Viscosity: Unlike stilbenes (
), the cylindrical symmetry of the triple bond reduces rotational viscosity ( ), crucial for fast switching speeds.
Lateral Fluorination: The "Eutectic" Enabler
Pure tolanes often exhibit high melting points and undesirable smectic phases due to efficient molecular packing. To render them useful at room temperature, lateral fluorination is employed.[1][2]
-
Mechanism: Introducing fluorine atoms at the ortho positions (2, 3, or 2') creates steric disruption. This widens the intermolecular distance slightly, depressing the melting point and suppressing smectic phase formation, while maintaining the nematic phase required for modulation.
-
Dielectric Tuning: Fluorine is highly electronegative. Its position dictates the dielectric anisotropy (
). Placing F on the lateral axis helps fine-tune without destroying the linear conjugation essential for .
Terminal Group Functionalization: Isothiocyanates (NCS)
For applications requiring
-
It extends the
-electron conjugation length more effectively than -CN. -
It contributes to a lower viscosity due to less dimerization compared to cyano compounds.
Visualizing Structure-Property Relationships[3]
The following diagram illustrates how specific structural modifications to the tolane core directly influence macroscopic physical properties.
Figure 1: Causal relationships between molecular design elements and resultant mesogenic properties.
Synthesis Protocol: Sonogashira Cross-Coupling
The synthesis of tolane mesogens relies on the Sonogashira coupling of an aryl halide with a terminal acetylene. This protocol is sensitive to oxygen; oxidation leads to Glaser coupling homocoupling (diyne formation), a common impurity that ruins LC properties.
Reagents & Materials
-
Substrate A: 4-Bromo- or 4-Iodo-substituted benzene (often fluorinated).
-
Substrate B: 4-Ethynyl-substituted benzene (or trimethylsilyl-protected equivalent).[3]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (2-3 mol%). -
Co-Catalyst: Copper(I) iodide [
] (1-2 mol%). -
Solvent/Base: Triethylamine (
) or Diisopropylamine (DIPA) in THF.
Step-by-Step Methodology
-
Deoxygenation (Critical): The solvent (THF/
) must be sparged with Argon or Nitrogen for at least 30 minutes prior to use. Oxygen presence turns the catalyst inactive (Pd black) and promotes homocoupling. -
Reaction Assembly: In a flame-dried Schlenk flask under inert atmosphere, combine the Aryl Halide (1.0 eq), Catalyst, and Co-catalyst.
-
Acetylene Addition: Add the Terminal Acetylene (1.1 eq). If the acetylene is volatile, add it via syringe after the solvent.
-
Temperature Control:
-
Iodides:[4] React at Room Temperature (RT).
-
Bromides: Heat to 40–60°C.
-
-
Monitoring: Monitor via TLC. A successful reaction often turns from yellow to dark brown/black (though immediate black precipitation can indicate catalyst decomposition).
-
Workup: Filter off the ammonium salt precipitate. Wash the filtrate with water/brine. Dry over
. -
Purification: Column chromatography (Silica gel, Hexane/DCM).
-
Note: For LC grade purity (>99.5%), recrystallization from ethanol/hexane is mandatory to remove trace metal ions which increase conductivity.
-
Synthesis Workflow Diagram
Figure 2: Optimized Sonogashira protocol for high-purity mesogen synthesis.
Physical Properties Data
The following table compares standard tolane derivatives against other high-birefringence cores. Note the superior
| Core Structure | Terminal Group | Viscosity ( | Stability (UV) | |
| Standard Tolane | Alkyl / Alkyl | ~0.25 - 0.30 | Low | Moderate |
| Fluorinated Tolane | Alkyl / F | ~0.20 - 0.28 | Very Low | Good |
| Cyanotolane | Alkyl / CN | ~0.35 | Medium | Moderate |
| Isothiocyanato-Tolane | Alkyl / NCS | 0.40 - 0.52 | Low-Medium | High* |
| Stilbene | Alkyl / CN | ~0.30 | High | Poor |
*Note: NCS-tolanes show better photostability than stilbenes but still require UV cut-off filters (<350nm) in practical devices.
Stability & Mitigation Strategies
UV Degradation Mechanism
The primary failure mode for tolanes is UV-induced degradation. The triple bond absorbs high-energy UV photons, leading to:
-
Radical Formation: Homolytic cleavage or radical generation.
-
Cyclization: Formation of cyclobutadiene derivatives or polymerization.
-
Result: A drop in clearing point (
) and voltage holding ratio (VHR), causing display flickering or device failure.
Mitigation Protocols
-
Lateral Fluorination (Ortho-F): Research indicates that ortho-fluoro substitution shifts the UV absorption edge and sterically protects the triple bond, significantly improving UV lifetime compared to non-fluorinated analogs.
-
Cut-off Filters: For practical applications, a UV filter blocking
is mandatory. -
Eutectic Mixtures: Never use single compounds. Mixtures of 3-5 homologues (varying alkyl chain lengths) create a eutectic system that suppresses crystallization at low temperatures while maintaining high
.
References
-
Wu, S. T., et al. (1999).[5][6] "High birefringence and wide nematic range bis-tolane liquid crystals."[2][5][6][7] Applied Physics Letters, 74(3), 344–346.[5]
-
Gauza, S., et al. (2004).[8] "Molecular engineering of high-birefringence liquid crystals." Proceedings of SPIE, 5565.[8]
-
Catanescu, C. O., et al. (2004).[8] "Tailoring the physical properties of some high birefringence isothiocyanato-based liquid crystals." Liquid Crystals, 31(4).[7]
-
Chen, R., et al. (2016). "Improving UV stability of tolane-liquid crystals in photonic applications by the ortho fluorine substitution." Optical Materials Express, 6(1).
-
Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36, 2070-2095.
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Technical Monograph: Diphenylacetylene Carboxylic Acid Derivatives
Scaffold Analysis, Synthetic Protocols, and Medicinal Chemistry Applications
Executive Summary
Diphenylacetylene carboxylic acids (tolane-carboxylic acids) represent a privileged structural motif in medicinal chemistry and materials science. Unlike their stilbene counterparts, the central alkyne linker provides a rigid, linear geometry that restricts conformational freedom, reducing the entropic penalty upon receptor binding. This guide details the structural utility of this scaffold, specifically in the design of retinoid receptor agonists and COX-2 inhibitors, and provides a validated, self-verifying synthetic workflow based on Sonogashira cross-coupling.
Part 1: Structural Biology & Pharmacophore Analysis
The diphenylacetylene core serves as a "molecular ruler," maintaining a fixed distance of approximately 4.1 Å between the two phenyl rings. When functionalized with a carboxylic acid, the molecule mimics the amphiphilic nature of fatty acids and retinoic acid but with enhanced metabolic stability against isomerization (cis/trans) and oxidation.
Key Structural Advantages
-
Linear Rigidity: The
-hybridized alkyne carbons enforce a 180° bond angle, preventing the "kinking" seen in flexible alkyl chains. This is critical for fitting into narrow hydrophobic tunnels in nuclear receptors (e.g., RAR/RXR). -
Electronic Communication: The conjugated
-system allows for electronic tuning. Placing the electron-withdrawing carboxyl group (-COOH) para to the alkyne lowers the LUMO energy, facilitating - stacking interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets. -
Metabolic Stability: Unlike stilbenes, which undergo in vivo photo-isomerization or epoxidation, the internal alkyne is relatively inert to cytochrome P450 metabolism unless specifically activated.
Part 2: Synthetic Methodologies
The gold standard for constructing the diphenylacetylene core is the Sonogashira Cross-Coupling . While alternative routes exist (e.g., Castro-Stephens), the Sonogashira method offers the highest functional group tolerance, particularly for free carboxylic acids, although protecting groups (esters) are often used to prevent catalyst poisoning.
Mechanism of Action
The catalytic cycle involves the synergistic action of Palladium (0) and Copper (I).[1] The key differentiation in this protocol is the use of an amine base not just as a proton scavenger, but as a ligand to solubilize the intermediate copper acetylide.
DOT Diagram: Sonogashira Catalytic Cycle
Figure 1: The Pd/Cu-catalyzed cycle. Note the transmetallation step where the copper-acetylide species transfers the alkyne to the palladium center.
Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8]
Retinoid Receptor Agonists (RAR/RXR)
Diphenylacetylene carboxylic acids are structural analogs of All-Trans Retinoic Acid (ATRA). The "Tolane" bridge mimics the polyene chain of ATRA but locks the molecule in a conformation that favors receptor activation.
-
Mechanism: The carboxylate headgroup forms a salt bridge with an arginine residue (typically Arg278 in RAR
) in the ligand-binding domain (LBD). The hydrophobic tolane tail extends into the LBD pocket, inducing the "mousetrap" conformational change (Helix 12 folding) required for co-activator recruitment. -
Key Derivative: Tamibarotene (Am80) analogs. Replacing the amide linker of Am80 with an alkyne creates a "super-agonist" with higher affinity due to reduced entropic cost.
COX-2 Inhibitors
Selective COX-2 inhibitors (Coxibs) typically require a central heterocyclic ring.[2][3] However, replacing this ring with a diphenylacetylene scaffold yields linear inhibitors that fit the larger COX-2 active site channel while being excluded from the narrower COX-1 channel.
-
SAR Insight: The carboxylic acid group often serves as a bioisostere for the sulfonamide/sulfone pharmacophore, or it is placed on the second phenyl ring to interact with the hydrophilic side pocket of COX-2.
DOT Diagram: SAR Decision Tree
Figure 2: Strategic modifications of the tolane core for divergent biological targets.
Part 4: Experimental Protocol
Synthesis of 4-(Phenylethynyl)benzoic acid
This protocol uses a "Self-Validating" purification strategy. The product is an acid; starting materials are neutral (halide/alkyne). Therefore, solubility in aqueous base confirms the presence of the carboxyl group, while precipitation upon acidification confirms the integrity of the hydrophobic core.
Materials
-
Substrate A: 4-Iodobenzoic acid (1.0 eq)
-
Substrate B: Phenylacetylene (1.2 eq)
-
Catalyst: Pd(PPh
) Cl (2 mol%) -
Co-Catalyst: CuI (1 mol%)[4]
-
Solvent/Base: Triethylamine (Et
N) / THF (1:1 ratio) -
Inert Gas: Argon or Nitrogen[5]
Step-by-Step Methodology
-
Degassing (Critical for Causality): Oxygen promotes the homocoupling of alkynes (Glaser coupling), forming diyne impurities.
-
Action: Sparge the Et
N/THF solvent mixture with Argon for 20 minutes before adding catalysts.
-
-
Reaction Assembly:
-
Add 4-Iodobenzoic acid (248 mg, 1 mmol), Pd(PPh
) Cl (14 mg), and CuI (2 mg) to a dried Schlenk flask. -
Add the degassed solvent mixture (5 mL).
-
Add Phenylacetylene (132
L, 1.2 mmol) dropwise via syringe.
-
-
Execution:
-
Stir at 50°C for 4-6 hours.
-
Visual Check: The reaction typically darkens from yellow to dark brown/black as Pd(0) species form and turnover.
-
-
Self-Validating Workup (Acid-Base Extraction):
-
Evaporate volatiles. Dissolve residue in EtOAc (20 mL).
-
Validation Step 1: Wash with 1M HCl (removes Et
N and copper salts). -
Validation Step 2 (Extraction): Extract the organic layer with 1M NaOH (3 x 10 mL) .
-
Logic: The product (carboxylic acid) moves to the aqueous layer (as carboxylate). Neutral impurities (unreacted alkyne, diyne byproduct) remain in the organic layer. Discard the organic layer.
-
-
Validation Step 3 (Precipitation): Acidify the combined aqueous extracts with 6M HCl to pH 1.
-
Logic: The product should precipitate as a white/off-white solid. If no precipitate forms, the coupling failed or the product decomposed.
-
-
-
Purification:
-
Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
-
Data Summary Table
| Parameter | Value/Observation | Note |
| Yield | 85-92% | High efficiency due to oxidative addition into C-I bond. |
| Melting Point | 220-222°C | Sharp MP indicates high purity. |
| 1H NMR | Characteristic AA'BB' system of para-substituted ring. | |
| IR Spectrum | 2210 cm | Weak stretch characteristic of internal alkyne. |
References
-
Hudhud, L., et al. (2022). Synthetic Diphenylacetylene-Based Retinoids Induce DNA Damage in Chinese Hamster Ovary Cells without Altering Viability.[6] Molecules.[1][7][2][8][9][5][6][10][11][12][13] [Link]
-
Knaus, E. E., et al. (2010). Design and synthesis of 1,2-diphenylacetylene derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry.[7][9] [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. [Link]
-
Collaborative Drug Discovery (CDD). Structure Activity Relationships (SAR) in Drug Design.[Link]
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- 2. ijpda.org [ijpda.org]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Diphenylacetylene-Based Retinoids Induce DNA Damage in Chinese Hamster Ovary Cells without Altering Viability - Repository of the Academy's Library [real.mtak.hu]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Diphenylacetylene-Based Retinoids Induce DNA Damage in Chinese Hamster Ovary Cells without Altering Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. collaborativedrug.com [collaborativedrug.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. rjpbcs.com [rjpbcs.com]
In-Depth Technical Guide: Phase Transitions of 4-(Phenylethynyl)benzoic Acid Derivatives
Executive Summary & Core Significance
4-(Phenylethynyl)benzoic acid (PEBA) and its derivatives represent a critical class of rod-like (calamitic) mesogens. Unlike simple alkoxybenzoic acids, the insertion of an ethynyl spacer (
This guide details the phase transition behaviors of PEBA derivatives, focusing on the interplay between the rigid tolane core and flexible alkyl/alkoxy tails. It provides validated protocols for synthesis and characterization, designed for researchers optimizing mesomorphic ranges for optoelectronic or bioactive applications.
Molecular Design & Phase Behavior
The phase behavior of PEBA derivatives is governed by three primary structural factors:
-
Core Rigidity: The tolane (diphenylacetylene) unit provides a linear, conjugated
-system that stabilizes the Nematic phase. -
Terminal Chains: Alkoxy or alkyl chains (
) induce fluidity. Short chains ( ) typically result in high-melting crystals, while intermediate chains ( ) promote Nematic phases. Long chains ( ) stabilize Smectic layers. -
Supramolecular Dimerization: The carboxylic acid group facilitates hydrogen-bonded dimerization, effectively doubling the length of the mesogen and creating a "pseudo-polymer" structure essential for liquid crystallinity.
The Role of Hydrogen Bonding
In the solid and mesomorphic states, PEBA derivatives exist primarily as centrosymmetric dimers linked by cyclic hydrogen bonds between carboxyl groups.
-
Homodimers: Two PEBA molecules link head-to-head. This dimerization is robust but can be disrupted by high temperatures or competitive solvents.
-
Heterocomplexes: PEBA can form supramolecular LCs when complexed with proton acceptors like 4-alkoxyphenylethynylpyridines. These complexes often exhibit wider Nematic ranges than the individual components due to the suppression of crystallization.
Phase Transition Logic (DOT Visualization)
The following diagram illustrates the causal relationship between molecular structure and observed phase transitions.
Caption: Logical flow of structural influence on phase transitions. The rigid core drives nematicity, while chain length dictates the smectic crossover.
Experimental Protocols
Synthesis of 4-(Phenylethynyl)benzoic Acid Derivatives
The most robust synthetic route utilizes the Sonogashira Cross-Coupling reaction. This protocol ensures high yields and preserves the integrity of the triple bond.
Reagents:
-
4-Iodobenzoic acid (or its methyl ester).
-
Phenylacetylene (substituted with alkoxy groups for LC derivatives).
-
Catalyst:
(2 mol%). -
Co-catalyst:
(1 mol%). -
Base/Solvent: Triethylamine (
) / THF.
Workflow Diagram:
Caption: Step-by-step synthesis workflow for PEBA derivatives via Sonogashira coupling.
Step-by-Step Protocol:
-
Degassing: Dissolve 4-iodobenzoic acid (1.0 eq) in dry THF/
(1:1 v/v). Degas with Argon for 30 mins to prevent homocoupling (Glaser coupling) of the alkyne. -
Catalysis: Add
and under Argon flow. -
Addition: Add the substituted phenylacetylene (1.1 eq) dropwise.
-
Reaction: Stir at 60°C for 12–24 hours. Monitor via TLC.
-
Workup: Filter off ammonium salts. Evaporate solvent.[1] Dissolve residue in
, wash with dilute HCl (to remove amine) and brine. -
Purification: Recrystallize from ethanol/toluene. Note: Column chromatography is often required to remove traces of Pd, which can act as impurities affecting phase transition temperatures.
Characterization of Phase Transitions
Trustworthy characterization requires correlating thermal data with optical textures.
-
Differential Scanning Calorimetry (DSC):
-
Protocol: Run heating/cooling cycles at 10°C/min. Record the second heating scan to eliminate thermal history.
-
Key Metrics: Melting point (
), Clearing point ( ), and Enthalpy of transition ( ).
-
-
Polarized Optical Microscopy (POM):
-
Protocol: Observe thin films between glass slides (no cover slip for free surface alignment) under crossed polarizers.
-
Diagnostic Textures:
-
Nematic: Schlieren texture (threads) or marbled texture.
-
Smectic A: Focal conic fan texture or homeotropic (black) regions.
-
Smectic C: Broken fan texture or Schlieren with singularities.
-
-
Data Summary: Comparative Phase Behavior
The following table summarizes the effect of tail length on the transition temperatures of 4-(4-n-alkoxyphenylethynyl)benzoic acid derivatives. Note: Values are generalized averages from homologous series trends [1, 3].
| Alkyl Chain ( | Melting ( | Phase Sequence (Heating) | Clearing ( | Mesophase Type |
| ~220 | Cr | ~260 | High-T Nematic | |
| ~180 | Cr | ~240 | Enantiotropic Nematic | |
| ~160 | Cr | ~230 | Smectic/Nematic | |
| ~145 | Cr | ~210 | Predominantly Smectic |
Key Insight: There is a clear "Odd-Even Effect" in the transition temperatures for short chains (
Mechanistic Insights & Troubleshooting
The "Chemical Pruner" Effect
Beyond liquid crystallinity, PEBA has been identified as a bioactive "chemical pruner" [5]. It inhibits lateral branching in plants by suppressing Gibberellin (GA) accumulation.
-
Relevance to Materials: This bioactivity suggests that PEBA derivatives used in biological sensors or responsive materials must be handled with specific safety protocols regarding environmental release.
Common Experimental Pitfalls
-
Broad Transitions: Often caused by incomplete dimerization or impurities (Pd catalyst). Solution: Recrystallize from glacial acetic acid to promote full dimerization.
-
Decomposition: The acetylene linkage is sensitive to oxidation at high temperatures (>250°C). Solution: Perform DSC under strictly inert (Nitrogen/Argon) atmosphere.
References
-
Preparation and liquid crystalline properties of a new type of hydrogen-bonded liquid crystals. Taylor & Francis. Verified Source: Link
-
Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky. Verified Source: Link
-
Synthesis, characterization and mesomorphic properties of azoester mesogens. Semantic Scholar. Verified Source: Link
-
Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. PMC. Verified Source: Link
-
Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. PubMed.[2] Verified Source: Link
Sources
Supramolecular Architectures of Benzoic Acid Liquid Crystals
A Technical Guide to Assembly, Synthesis, and Pharmaceutical Application
Executive Summary
This guide details the engineering of supramolecular liquid crystals (LCs) based on benzoic acid derivatives.[1][2] Unlike conventional covalent mesogens (e.g., cyanobiphenyls), benzoic acid LCs rely on the reversible, temperature-dependent formation of intermolecular hydrogen bonds to generate the rigid mesogenic core. This "soft" assembly offers unique advantages for drug development, particularly in the creation of tunable co-crystals and anisotropic drug delivery systems.
The Supramolecular Engine: Hydrogen-Bonded Dimerization
The fundamental unit of a benzoic acid liquid crystal is not the single molecule, but the supramolecular dimer . A single benzoic acid molecule is typically non-mesogenic due to its bent shape and lack of sufficient aspect ratio. However, two molecules self-assemble via a "head-to-head" interaction to form a linear, rod-like (calamitic) structure.
1.1 The
Synthon
The dimerization occurs through a cyclic eight-membered ring involving two carboxylic acid groups. This interaction is defined by the graph set notation
-
Bond Energy:
60 kJ/mol (strong enough to survive mesophase temperatures, weak enough to allow dynamic reorganization). -
Geometric Consequence: The dimerization effectively doubles the molecular length, increasing the length-to-breadth ratio (
) to , the critical threshold for nematic phase formation.
1.2 Mechanism Visualization
Figure 1: The transition from non-mesogenic monomer to liquid crystalline phase via supramolecular assembly.
Synthesis Protocol: p-n-Alkoxybenzoic Acids
The most robust model system for these materials is the 4-n-alkoxybenzoic acid series. The alkyl chain length (
Target Molecule: 4-(Octyloxy)benzoic acid (8OBA). Rationale: 8OBA exhibits both Nematic and Smectic C phases, making it ideal for characterizing complex phase transitions.
2.1 Reagents & Equipment
-
Substrate: 4-Hydroxybenzoic acid (13.8 g, 0.1 mol).
-
Alkylating Agent: 1-Bromooctane (21.2 g, 0.11 mol).
-
Base: Potassium hydroxide (KOH) (14.0 g, 0.25 mol).
-
Solvent: Ethanol (95%, 150 mL).
-
Catalyst: Potassium iodide (KI) (trace, to facilitate Finkelstein-like halogen exchange).
2.2 Step-by-Step Methodology
-
Deprotonation: Dissolve KOH in ethanol in a round-bottom flask. Add 4-hydroxybenzoic acid. Stir for 15 minutes to form the dipotassium phenoxide salt. Note: The solution will turn yellow.
-
Alkylation (Williamson Ether Synthesis): Add 1-bromooctane and a spatula tip of KI. Reflux the mixture at 80°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Disappearance of the phenol spot indicates completion.
-
-
Hydrolysis & Acidification: The initial product is the potassium salt of the alkoxy acid.
-
Add 10% aqueous KOH (50 mL) and reflux for an additional hour to ensure any ester byproducts are hydrolyzed.
-
Pour the hot reaction mixture into a beaker containing 300 mL of ice-cold water.
-
Critical Step: Acidify dropwise with concentrated HCl until pH < 2. The white precipitate formed is the protonated supramolecular monomer.
-
-
Purification: Filter the precipitate. Recrystallize twice from ethanol/water (9:1) or glacial acetic acid.[3]
-
Why Glacial Acetic Acid? It promotes the formation of the carboxylic acid dimer form during crystallization.
-
2.3 Synthesis Workflow
Figure 2: Synthetic pathway for 4-n-alkoxybenzoic acid liquid crystals.
Phase Characterization & Data
The phase behavior of benzoic acid LCs is heavily dependent on the alkyl chain length (
3.1 Homologous Series Data (4-n-Alkoxybenzoic Acids)
The following table summarizes the transition temperatures (°C) for the homologous series.
| Alkyl Chain ( | Melting Point (Cr | Transition 1 | Transition 2 | Clearing Point (LC | Phase Sequence |
| 3 (Propoxy) | 145°C | - | - | 154°C | Cr |
| 4 (Butoxy) | 147°C | - | - | 160°C | Cr |
| 6 (Hexyloxy) | 105°C | - | - | 153°C | Cr |
| 7 (Heptyloxy) | 92°C | 98°C (SmC | - | 146°C | Cr |
| 8 (Octyloxy) | 101°C | 108°C (SmC | - | 147°C | Cr |
| 12 (Dodecyloxy) | 95°C | 129°C (SmC | - | - | Cr |
Data aggregated from standard calorimetry studies [1, 2].
3.2 Interpretation of Textures (POM)
-
Schlieren Texture: Observed in the Nematic phase.[3][4][5] Look for "brushes" (dark lines) intersecting at points. If the brushes rotate with the polarizer, it confirms the fluid nature of the director field.
-
Focal Conic Texture: Observed in Smectic phases (e.g., SmC in 8OBA). These resemble fan-like or broken-fan domains, indicating layered ordering.
Pharmaceutical Applications: Supramolecular Heterodimers
For drug development professionals, the relevance of benzoic acid LCs lies in Crystal Engineering . Many Active Pharmaceutical Ingredients (APIs) contain carboxylic acid or pyridine groups. These can form heterodimers with benzoic acid derivatives, effectively turning a drug into a liquid crystal or a stable supramolecular complex.
4.1 The Heterodimer Strategy
Instead of a Homodimer (Benzoic Acid -- Benzoic Acid), we engineer a Heterodimer (Drug -- Benzoic Acid).
-
Mechanism: Hydrogen bonding between the API (e.g., a pyridine-based drug) and the alkoxybenzoic acid.
-
Benefit:
-
Solubility Enhancement: The alkyl chain of the benzoic acid disrupts the crystal lattice of high-melting drugs.
-
Anisotropic Diffusion: In a gel or patch formulation, the LC ordering can direct the diffusion of the drug molecule along a specific vector (e.g., transdermal delivery).
-
4.2 Application Case: PABA Derivatives
p-Aminobenzoic acid (PABA) is a structural analog. By alkylating PABA, we create LCs that can encapsulate drugs within the smectic layers.
-
Protocol: Mix API (Guest) + Alkoxybenzoic Acid (Host) in a 1:1 molar ratio.
-
Validation: Differential Scanning Calorimetry (DSC) will show a single, new melting peak distinct from either individual component, confirming the formation of a supramolecular co-crystal [3].
References
- Handbook of Liquid Crystals. Vol 2A. Wiley-VCH.
-
Imrie, C. T., et al. "Supramolecular liquid crystals." Liquid Crystals, 2009.[5]
-
Binnemans, K. "Hydrogen-bonded liquid crystals: The state of the art." Chemical Reviews, 2005.
- Goodby, J. W. "Phase structures of calamitic liquid crystals." Journal of Materials Chemistry, 1991.
-
Paleos, C. M. "Supramolecular Hydrogen-Bonded Liquid Crystals." Topics in Current Chemistry, 2006.
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 4-((4-Pentylphenyl)ethynyl)benzoic Acid via Sonogashira Cross-Coupling
Abstract & Introduction
This Application Note details the optimized protocol for synthesizing 4-((4-pentylphenyl)ethynyl)benzoic acid , a critical mesogenic core used in the fabrication of liquid crystals (LCs) and a rigid linker for Metal-Organic Frameworks (MOFs).
While direct coupling to benzoic acid is chemically feasible, it often suffers from catalyst poisoning by the carboxylic acid moiety and difficult purification. This protocol utilizes a Methyl Ester Protection Strategy , performing the Sonogashira coupling on methyl 4-iodobenzoate followed by controlled saponification. This route ensures high yields (>85%), simplified purification of the intermediate, and superior purity of the final mesogen.
Key Chemical Challenges Addressed:
-
Homocoupling (Glaser Coupling): Suppression of diacetylene by-products via rigorous deoxygenation.
-
Catalyst Deactivation: Prevention of Pd-black formation through optimal ligand stabilization.
-
Solubility Mismatch: Balancing the non-polar pentyl chain and polar carboxyl group during workup.
Experimental Workflow & Logic
The synthesis is bifurcated into two distinct stages to maximize purity. The intermediate ester allows for silica gel chromatography, which is difficult with the free acid due to streaking and high polarity.
Visual Workflow (Graphviz)
Figure 1: Two-stage synthetic workflow ensuring intermediate purification for maximum final purity.
Mechanistic Insight
Understanding the catalytic cycle is vital for troubleshooting. The reaction involves a Palladium (0/II) cycle intersected by a Copper (I) cycle.[1][2][3][4]
Critical Control Point: The Transmetallation step is rate-determining in many Sonogashira couplings. The presence of amine base facilitates the formation of the copper acetylide. If oxygen is present, the copper acetylide will homocouple (Glaser reaction) rather than enter the Pd cycle, consuming the starting material.
Catalytic Cycle Diagram[4][5]
Figure 2: The synergistic Pd/Cu catalytic cycle. Note the intersection at the Transmetallation step.[5]
Detailed Protocols
Reagent Preparation Table
| Reagent | MW ( g/mol ) | Equiv.[3] | Mass/Vol (Scale: 5 mmol) | Role |
| Methyl 4-iodobenzoate | 262.04 | 1.0 | 1.31 g | Electrophile |
| 4-Pentylphenylacetylene | 172.27 | 1.1 | 0.95 g (approx 1.05 mL) | Nucleophile |
| Pd(PPh3)2Cl2 | 701.90 | 0.02 | 70 mg | Catalyst |
| CuI | 190.45 | 0.01 | 9.5 mg | Co-Catalyst |
| Triethylamine (Et3N) | 101.19 | Solvent | 15 mL | Base/Solvent |
| THF (Anhydrous) | 72.11 | Solvent | 15 mL | Co-Solvent |
Protocol 1: Sonogashira Coupling (Ester Synthesis)
-
Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging: Add Methyl 4-iodobenzoate (1.31 g), Pd(PPh3)2Cl2 (70 mg), and CuI (9.5 mg) to the flask.
-
Note: CuI is light sensitive; minimize exposure.
-
-
Solvent Addition: Add anhydrous THF (15 mL) and Triethylamine (15 mL).
-
Expert Tip: If 4-pentylphenylacetylene is a liquid, add it after degassing to prevent evaporation during vacuum cycles. If solid, add with other solids.
-
-
Degassing (Crucial): Perform 3 cycles of Freeze-Pump-Thaw OR sparge the solution vigorously with Argon for 20 minutes.
-
Reasoning: Oxygen promotes homocoupling of the alkyne (Glaser coupling), forming bis(pentylphenyl)butadiyne, which is difficult to separate.
-
-
Reaction: Add 4-pentylphenylacetylene (0.95 g) via syringe (if liquid). Heat the mixture to 60°C for 12–16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting iodide should disappear. The product will be a highly fluorescent spot.
-
-
Workup:
-
Purification: Purify the residue via flash column chromatography (Silica Gel, Hexane/EtOAc 95:5 to 90:10).
-
Yield Target: 85–92% (White to pale yellow solid).
-
Protocol 2: Saponification to Benzoic Acid
-
Dissolution: Dissolve the purified ester (from Step 1) in Ethanol (20 mL) and THF (10 mL) in a round-bottom flask.
-
Base Addition: Add an aqueous solution of KOH (10 mL, 2M).
-
Reflux: Heat to reflux (80°C) for 4 hours. The solution should become clear.
-
Acidification:
-
Cool the mixture to room temperature.
-
Evaporate the organic solvents (THF/EtOH) on a rotavap (do not distill to dryness; leave the aqueous phase).
-
Dilute with water (20 mL) and cool in an ice bath.
-
Slowly add 1M HCl until pH < 2. A copious white precipitate will form.
-
-
Isolation: Filter the solid, wash thoroughly with water (to remove salts) and cold hexanes.
-
Final Purification: Recrystallize from Ethanol or Acetic Acid.
-
Characterization: The product should exhibit liquid crystalline behavior (melting point often >200°C with mesophase transitions).
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Reaction turns black immediately | Rapid Pd precipitation (Pd-black). | Ensure ligands (PPh3) are not oxidized. Add 10% excess PPh3. Ensure rigorous inert atmosphere. |
| Low Yield + Blue/Green tint | Oxidation of Copper (Glaser Coupling). | Degassing was insufficient. Sparge longer or use Freeze-Pump-Thaw. |
| Incomplete Conversion | Catalyst deactivation. | Add a second portion of catalyst (0.5 mol%) after 8 hours. Increase temp to 70°C. |
| Product is gray/brown | Residual Palladium. | Treat the organic phase with activated charcoal or a metal scavenger (e.g., SiliaMetS®) during workup. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[8][9] Chemical Reviews, 107(3), 874–922. Link
-
Sonogashira, K. (2002).[9] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.[9] Link
-
Hird, M. (2007). Fluorinated liquid crystals: properties and applications. Chemical Society Reviews, 36, 2070-2095. (Reference for tolane synthesis protocols in LC). Link
-
Organic Chemistry Portal. Sonogashira Coupling. (General mechanism and reagent tables). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. guidechem.com [guidechem.com]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
Application Note: Optimized Protocol for Palladium-Catalyzed Cross-Coupling of 4-Pentylphenylacetylene
Executive Summary
This application note details the protocol for the palladium-catalyzed cross-coupling (Sonogashira reaction) of 4-pentylphenylacetylene . This specific alkyne is a critical intermediate in the synthesis of phenyltolane-based liquid crystals, where the pentyl tail provides the necessary nematic phase stability.
Unlike standard phenylacetylene protocols, the lipophilic nature of the pentyl chain requires specific solvent modifications to ensure homogeneity and prevent catalyst precipitation. This guide prioritizes the Pd(PPh₃)₂Cl₂ / CuI catalytic system, optimized for high turnover frequency (TOF) and minimal homocoupling (Glaser) side products.
Scientific Foundation & Strategic Planning
The Substrate Challenge
4-Pentylphenylacetylene possesses a flexible alkyl tail (
-
Solubility: The pentyl group increases solubility in non-polar organic solvents (Hexane, Toluene) but can cause phase separation in highly polar, ionic-liquid-like amine salts generated during the reaction.
-
Reactivity: The alkyne proton (
) is sufficiently acidic for amine-mediated deprotonation in the presence of Copper(I).
Mechanistic Workflow
The reaction proceeds via two synergistic catalytic cycles: the Palladium cycle (cross-coupling) and the Copper cycle (transmetallation).
Key Mechanistic Insight: The rate-limiting step for electron-rich alkynes like 4-pentylphenylacetylene is often the transmetallation . Therefore, the quality of the CuI co-catalyst (white vs. green/oxidized) is the primary determinant of reaction speed.
Figure 1: The dual-cycle mechanism. Note the critical intersection at Transmetallation, where the copper acetylide feeds into the palladium cycle.
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| Aryl Iodide | Electrophile | 1.00 | Limiting reagent. |
| 4-Pentylphenylacetylene | Nucleophile | 1.05 - 1.10 | Slight excess handles volatility/homocoupling. |
| Pd(PPh₃)₂Cl₂ | Catalyst | 0.02 (2 mol%) | Robust; air-stable precursor to Pd(0). |
| CuI | Co-Catalyst | 0.01 (1 mol%) | Must be off-white. If green/brown, recrystallize from KI/H₂O. |
| Triethylamine (TEA) | Base | 2.0 - 3.0 | Acts as HCl scavenger. |
| THF | Solvent | N/A | Co-solvent required for lipophilic substrate solubility. |
Equipment Setup
-
Reaction Vessel: 2-neck round bottom flask or Schlenk tube.
-
Atmosphere Control: Schlenk line (Dual manifold: Vacuum/Argon). Strict exclusion of oxygen is mandatory to prevent Glaser homocoupling (formation of bis(pentylphenyl)butadiyne).[1]
-
Temperature Control: Oil bath set to 40°C (mild heating accelerates the reaction without degrading the catalyst).
Step-by-Step Procedure
Phase 1: Deoxygenation (Critical)
-
Dissolve the Aryl Iodide (1.0 eq) and 4-Pentylphenylacetylene (1.05 eq) in a mixture of dry THF and Triethylamine (1:1 ratio).
-
Perform 3 cycles of Freeze-Pump-Thaw OR vigorous nitrogen sparging for 15 minutes.
-
Why? Oxygen causes the Cu-acetylide to dimerize (Glaser coupling), consuming the starting material and contaminating the product.
-
Phase 2: Catalyst Addition
-
Under a positive flow of Argon, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).
-
Observation: The solution should turn yellow (Pd species). Upon stirring, it may darken to orange/brown as the active Pd(0) species is generated.
Phase 3: Reaction & Monitoring
-
Stir at 40°C .
-
TLC Monitoring: Check every hour.
-
Visualization: The product (tolane core) will be highly fluorescent under UV (254/365 nm).
-
Stain: KMnO₄ stain will show the unreacted alkyne as a brown spot.
-
-
Reaction is typically complete within 2–6 hours for aryl iodides.
Phase 4: Workup & Purification
-
Quench: Dilute with Diethyl Ether and wash with saturated NH₄Cl (aq).
-
Chemistry: NH₄Cl complexes residual Copper (turning the aqueous layer blue), removing it from the organic phase.
-
-
Extraction: Wash organic layer with Water (2x) and Brine (1x).
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel.[2]
-
Eluent: Hexane/DCM gradient. The pentyl tail makes the product travel faster than non-alkylated analogs.
-
Workflow Visualization
Figure 2: Operational workflow from solvent preparation to product isolation.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls | Catalyst Deactivation | Add 1 mol% extra |
| Blue Aqueous Layer | Successful Copper Removal | This is normal during workup. Wash until aqueous layer is colorless. |
| Two Fluorescent Spots | Homocoupling (Glaser) | Oxygen leak. Improve degassing. Purify via column (Glaser product is usually more polar). |
| Black Precipitate | "Pd Black" Formation | Catalyst decomposition. Temperature too high or insufficient ligand. Reduce temp to RT. |
The "Copper-Free" Alternative
If the substrate contains moieties sensitive to copper, or if homocoupling is uncontrollable:
-
Protocol: Increase Pd loading to 3-5 mol%.
-
Base: Switch to Pyrrolidine or Piperidine (stronger bases facilitate deprotonation without Cu).
-
Temp: Increase to 60-70°C.
Safety & Handling
-
Alkynes: While 4-pentylphenylacetylene is relatively stable, terminal alkynes can polymerize exothermically. Store cold.
-
Palladium: Heavy metal waste must be segregated.
-
Solvents: THF can form peroxides; test before use.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3][4] Chemical Reviews, 107(3), 874–922.
-
Chinchilla, R., & Nájera, C. (2011).[1][5][6] Recent advances in Sonogashira reactions. Chemical Society Reviews, 40, 5084-5121.[5]
-
Hundertmark, T., et al. (2000).[7] Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731.
-
Kovács, S., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2924–2932.
Sources
Application Note & Protocols: Esterification of Ethynyl Benzoic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Ethynyl-Functionalized Benzoates
Ethynyl benzoic acid precursors are foundational building blocks in medicinal chemistry and materials science. The terminal alkyne moiety serves as a versatile chemical handle for subsequent modifications, most notably via copper-catalyzed or copper-free "click" chemistry, bioconjugation, and the synthesis of complex polymers and molecular probes. However, the very reactivity that makes the ethynyl group valuable also presents a significant challenge during synthesis. Its sensitivity to harsh acidic conditions, high temperatures, and certain nucleophiles requires carefully selected esterification protocols to avoid unwanted side reactions like hydration, polymerization, or degradation.
This guide provides an in-depth analysis and detailed protocols for the successful esterification of ethynyl benzoic acids. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to make informed decisions for method selection and optimization. We will explore several field-proven methods, from the classic Fischer esterification to milder, modern coupling reactions, providing the rationale behind each choice of reagent and reaction condition.
Fischer-Speier Esterification: The Classical Approach
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol. While seemingly straightforward, its application to ethynyl benzoic acids requires careful control to mitigate potential side reactions.
Principle & Mechanistic Insight
This is an equilibrium-driven process.[1] The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] The acid protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3] This activation allows the weakly nucleophilic alcohol to attack, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst. To drive the equilibrium toward the product, a large excess of the alcohol is used as the solvent, and the water produced is sometimes removed azeotropically.[1][2]
Causality for Ethynyl Substrates: The primary concern is the acidic environment, which can promote the hydration of the alkyne to form a methyl ketone if water is present. Using anhydrous conditions and a non-aqueous workup until the acid is neutralized is critical.
Caption: Fischer Esterification Mechanism.
Experimental Protocol: Synthesis of Ethyl 4-Ethynylbenzoate
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask containing a magnetic stir bar, add 4-ethynylbenzoic acid (1.0 eq, e.g., 1.46 g, 10 mmol).
-
Reagent Addition: Add anhydrous ethanol (50 mL). Stir the mixture until the acid dissolves.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.05 eq, ~0.27 mL, 5 mmol) dropwise while stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with saturated sodium chloride (brine) solution (50 mL).[2][4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 4-ethynylbenzoate.[5]
Steglich Esterification: Mild and Efficient Coupling
For substrates sensitive to acid, the Steglich esterification offers a powerful alternative, proceeding under neutral and mild conditions.[6][7] It is particularly well-suited for ethynyl benzoic acids.
Principle & Mechanistic Insight
This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), as a coupling agent.[8][9] The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.[10] This intermediate is essentially an activated form of the carboxylic acid.
The key to the high efficiency of the Steglich protocol is the addition of a catalytic amount (typically 5-10 mol%) of 4-dimethylaminopyridine (DMAP).[11] DMAP acts as a superior acyl transfer reagent; it is more nucleophilic than the alcohol and rapidly attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate.[10] This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the very stable dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.[8]
Causality for Ethynyl Substrates: The neutral, room-temperature conditions are ideal for preserving the integrity of the alkyne. The use of DMAP as a catalyst accelerates the reaction, preventing a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea, which would otherwise lower the yield.[8][12]
Caption: Steglich Esterification Workflow.
Experimental Protocol: Synthesis of a Generic Ethynyl Benzoate Ester
-
Reaction Setup: In a round-bottom flask, dissolve the ethynyl benzoic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 5-10 minutes.[12]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 to 12 hours. Monitor completion by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[11]
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Extraction: Combine the filtrate and washings. Wash the organic solution sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by silica gel column chromatography.
Yamaguchi Esterification: Overcoming Steric Hindrance
The Yamaguchi esterification is a powerful method for the synthesis of esters, especially when dealing with sterically hindered carboxylic acids or alcohols.[13] It is renowned for its mild conditions and high yields.[14]
Principle & Mechanistic Insight
This two-step, one-pot procedure involves the initial formation of a mixed anhydride.[15] The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a tertiary amine base like triethylamine (Et₃N).[13][16] This forms a reactive mixed anhydride.
In the second step, the alcohol and a stoichiometric amount of DMAP are added.[15] The DMAP, acting as a potent nucleophilic catalyst, selectively attacks the less sterically hindered carbonyl of the ethynyl benzoic acid moiety in the mixed anhydride, forming the same highly reactive N-acylpyridinium intermediate seen in the Steglich reaction.[16][17] This intermediate is then rapidly intercepted by the alcohol to furnish the ester.[15]
Causality for Ethynyl Substrates: This method is exceptionally mild and avoids the use of acidic or strongly basic conditions that could compromise the alkyne. Its ability to couple sterically demanding partners makes it highly versatile. The high reactivity of the in-situ generated mixed anhydride and the subsequent DMAP-activated intermediate ensures efficient conversion, often at room temperature.[14]
Caption: Yamaguchi Esterification Workflow.
Experimental Protocol: Yamaguchi Esterification of 4-Ethynylbenzoic Acid
-
Anhydride Formation: To a solution of 4-ethynylbenzoic acid (1.0 eq) in anhydrous THF or toluene, add triethylamine (Et₃N) (1.1 eq). Stir for 10 minutes at room temperature. Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.05 eq) and stir the mixture for 1-2 hours.
-
Ester Formation: In a separate flask, prepare a solution of the alcohol (1.5 eq) and DMAP (1.2 eq) in the same anhydrous solvent.
-
Coupling: Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction is a unique and powerful method for forming esters from primary and secondary alcohols with a characteristic inversion of stereochemistry at the alcohol's chiral center.[18][19]
Principle & Mechanistic Insight
The reaction involves the activation of the alcohol using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19] The PPh₃ and DEAD first react to form a phosphonium salt.[18] The alcohol then adds to this species, forming an oxyphosphonium salt, which is an excellent leaving group. The carboxylic acid is deprotonated by the reduced DEAD species to form a carboxylate anion. This carboxylate then acts as the nucleophile, displacing the activated hydroxyl group in a classic Sₙ2 reaction.[18]
Causality for Ethynyl Substrates: The Mitsunobu reaction is performed under very mild, neutral conditions, making it fully compatible with the ethynyl group. It is often a reaction of last resort when other methods fail, particularly with sensitive or precious alcohols. The main drawbacks are the stoichiometric phosphine oxide and reduced hydrazide byproducts, which can sometimes complicate purification.[20]
Caption: Mitsunobu Reaction Mechanism.
Experimental Protocol: Mitsunobu Esterification
-
Reaction Setup: Dissolve the ethynyl benzoic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the azodicarboxylate (DEAD or DIAD) (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor by TLC.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The purification of Mitsunobu reactions can be challenging due to byproducts. Direct purification by flash column chromatography is the most common method. Alternatively, precipitating the triphenylphosphine oxide by adding a nonpolar solvent (like diethyl ether or hexanes) can simplify the subsequent chromatography.
Comparative Analysis and Method Selection
Choosing the right protocol is critical for success. The following table summarizes the key features of each method to guide your decision-making process.
| Feature | Fischer-Speier Esterification | Steglich Esterification | Yamaguchi Esterification | Mitsunobu Reaction |
| Conditions | Acidic (H₂SO₄, p-TsOH), Reflux | Neutral, Room Temp or 0 °C | Neutral, Room Temp | Neutral, 0 °C to Room Temp |
| Key Reagents | Excess Alcohol, Acid Catalyst | DCC/EDC, cat. DMAP | TCBC, Et₃N, DMAP | PPh₃, DEAD/DIAD |
| Advantages | Inexpensive, simple reagents | Very mild, high yields, good for sensitive substrates | Excellent for sterically hindered substrates, high yields | Inversion of stereochemistry, good for sensitive alcohols |
| Disadvantages | Harsh conditions (risk to alkyne), equilibrium limited | Stoichiometric urea byproduct, DCC is an allergen | Requires stoichiometric activating agent & base | Stoichiometric byproducts complicate purification |
| Best For | Robust, simple primary alcohols where side reactions are not a concern. | Acid-sensitive substrates, standard primary and secondary alcohols. | Sterically hindered acids or alcohols. | Chiral secondary alcohols where stereochemical inversion is desired. |
General Experimental Workflow
Caption: General Experimental Workflow.
References
-
Frontiers. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers. [Link]
-
Wikipedia. (n.d.). Steglich esterification. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]
-
FAQ. (2022). What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. [Link]
-
University of Rochester. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Wikipedia. (n.d.). Yamaguchi esterification. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]
-
PMC. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2024). (PDF) Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. ResearchGate. [Link]
-
Molbase. (n.d.). Ethyl 4-ethynylbenzoate (10602-03-6) Introduce. Molbase. [Link]
-
University of Colorado Boulder. (n.d.). Fischer Esterification Procedure. [Link]
- Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
ResearchGate. (2026). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
-
LookChem. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. LookChem. [Link]
-
J-STAGE. (2008). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide [Ph. [Link]
-
IJSTR. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
California State University, Sacramento. (n.d.). Lab5 procedure esterification. [Link]/125lab5proc.pdf)
Sources
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Using 4-((4-Pentylphenyl)ethynyl)benzoic acid as a mesogenic building block
Application Note: 4-((4-Pentylphenyl)ethynyl)benzoic Acid as a Mesogenic Building Block
Executive Summary
4-((4-Pentylphenyl)ethynyl)benzoic acid is a distinguished tolane-based mesogen characterized by a rigid diphenylacetylene core, a flexible pentyl alkyl tail, and a reactive carboxylic acid head group.[1] Unlike standard biphenyl liquid crystals (e.g., 5CB), the inclusion of the ethynyl (alkyne) spacer extends the
This guide provides a validated protocol for the synthesis, purification, and application of this molecule.[1] It serves two primary roles in advanced materials research:
-
Supramolecular Mesogen: Formation of hydrogen-bonded dimers that exhibit stable nematic/smectic phases.[1]
-
Reactive Synthon: A precursor for side-chain liquid crystal polymers (SCLCPs) and bent-core mesogens via esterification or amidation.[1]
Part 1: Material Properties & Structural Logic
The molecular design balances rigidity and flexibility to facilitate self-assembly.[1]
| Feature | Structural Component | Function |
| Rigid Core | Diphenylacetylene (Tolane) | Provides high aspect ratio and optical anisotropy ( |
| Flexible Tail | Induces fluidity and stabilizes the alignment; 5 carbons is often the "sweet spot" for room-temperature nematic phases.[1] | |
| Head Group | Benzoic Acid ( | Enables H-bonding dimerization (supramolecular LC) or covalent attachment (chemical handle).[1] |
Supramolecular Assembly Logic
In its free acid form, the molecule exists largely as a cyclic dimer due to intermolecular hydrogen bonding between carboxylic acid groups.[1] This effectively doubles the rigid core length, transforming the molecule into a "pseudo-rigid rod" capable of forming stable mesophases at higher temperatures.[1]
Figure 1: Transition from monomeric acid to supramolecular dimer, critical for mesophase stability.[1]
Part 2: Validated Synthetic Protocol
Methodology: The most robust synthesis utilizes a Sonogashira Cross-Coupling .[1] While direct coupling to the acid is possible, we recommend the Ester Route (coupling to methyl 4-iodobenzoate followed by hydrolysis) to prevent catalyst poisoning and simplify purification.[1]
Reagents & Equipment
-
Precursors: 4-Pentylphenylacetylene (prepared from 4-pentyliodobenzene), Methyl 4-iodobenzoate.[1]
-
Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh
) Cl ], Copper(I) iodide (CuI).[1] -
Solvent/Base: Tetrahydrofuran (THF) / Triethylamine (Et
N).[1] -
Atmosphere: Inert Argon or Nitrogen (Critical: Oxygen degrades the Pd catalyst).[1]
Step-by-Step Procedure
Step 1: Sonogashira Coupling (Formation of Ester Intermediate) [1]
-
Charge: In a flame-dried Schlenk flask, dissolve Methyl 4-iodobenzoate (1.0 equiv) and 4-Pentylphenylacetylene (1.1 equiv) in dry THF/Et
N (1:1 ratio). -
Degas: Bubble Argon through the solution for 20 minutes to remove dissolved oxygen.
-
Catalysis: Add Pd(PPh
) Cl (2 mol%) and CuI (1 mol%). The solution typically turns dark yellow/brown.[1] -
Reaction: Stir at 50°C for 12–18 hours. Monitor by TLC (Hexane/Ethyl Acetate 9:1).[1]
-
Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate. Redissolve in CH
Cl , wash with water and brine. Dry over MgSO . -
Purification: Recrystallize from Ethanol or perform column chromatography (Silica gel) to isolate Methyl 4-((4-pentylphenyl)ethynyl)benzoate .
Step 2: Hydrolysis (Deprotection to Acid) [1]
-
Dissolve: Dissolve the ester from Step 1 in a mixture of THF/Methanol (2:1).
-
Hydrolyze: Add aqueous Lithium Hydroxide (LiOH, 3.0 equiv).
-
Reflux: Heat to 60°C for 4–6 hours. The solution should become clear.
-
Acidification: Cool to room temperature. Carefully acidify with 1M HCl to pH ~2. The target acid will precipitate as a white solid.[1]
-
Final Purification: Filter the solid. Recrystallize from Ethanol/Acetic Acid to ensure protonation of the dimer.[1]
Figure 2: Synthetic workflow via the ester intermediate to ensure high purity.
Part 3: Characterization Protocols
Trustworthy data requires orthogonal validation methods.[1]
Structural Validation (NMR)
-
Solvent: DMSO-
(due to low solubility of the rigid acid in CDCl ). -
Key Signals:
Mesophase Identification (DSC & POM)
-
Differential Scanning Calorimetry (DSC):
-
Polarized Optical Microscopy (POM):
Part 4: Application Notes
A. Synthesis of Side-Chain Liquid Crystal Polymers (SCLCPs)
This molecule is an ideal "pendant" group.
-
Activation: Convert the acid to an acid chloride using Thionyl Chloride (
) or Oxalyl Chloride.[1] -
Coupling: React with a polymer backbone containing hydroxyl or amine groups (e.g., Polyvinyl alcohol derivatives or Polysiloxanes).[1]
-
Result: The rigid tolane core decouples from the polymer backbone, allowing the material to exhibit LC properties while maintaining the processability of a polymer.[1]
B. Bio-Isostere Potential (Drug Development Context)
While primarily a material building block, the diarylalkyne (tolane) scaffold mimics the retinoid structure (e.g., Tazarotene).[1]
-
Note: In drug design, the ethynyl spacer restricts conformational freedom compared to an amide or ester linker, potentially increasing binding selectivity for nuclear receptors (RAR/RXR).[1]
References
-
Sonogashira Coupling Standards: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] [1]
-
Tolane Liquid Crystals: Hird, M. (2007).[1] Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095.[1] (Detailed discussion on tolane core viscosity and birefringence).
-
Hydrogen-Bonded LCs: Kato, T., & Frechet, J. M. J. (1989).[1] Stabilization of liquid crystalline phases: Hydrogen bonding of benzoic acids.[1] Macromolecules, 22(9), 3818–3819.[1] [1]
-
General Synthesis Protocol: BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 4-Benzoylbenzoic Acid. (Adapted for acid handling).[1] [1]
-
Retinoid Analogs: Dawson, M. I., et al. (1995).[1] Conformational Effects on Retinoid Receptor Selectivity. Journal of Medicinal Chemistry, 38(17), 3368–3383.[1] [1]
Sources
Application Notes and Protocols for the Recrystallization of Tolane Carboxylic Acids
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate solvents for the recrystallization of tolane carboxylic acids. Tolane, or diphenylacetylene, derivatives are a significant class of compounds in medicinal chemistry and materials science. Achieving high purity of these compounds is critical for accurate downstream applications. This application note delves into the theoretical principles of recrystallization, offers a systematic approach to solvent selection, and provides detailed experimental protocols for both single-solvent and mixed-solvent systems.
Introduction: The Art and Science of Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds.[1][2] The fundamental principle lies in the differential solubility of a compound in a hot versus a cold solvent.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Upon cooling, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities. The success of this technique hinges on the judicious selection of a solvent, a process that requires a blend of theoretical understanding and empirical testing.
Tolane carboxylic acids present a unique challenge in solvent selection due to their bifunctional nature. The tolane (diphenylacetylene) backbone is a large, nonpolar, and rigid structure, which generally confers solubility in nonpolar organic solvents.[3] Conversely, the carboxylic acid group is highly polar and capable of hydrogen bonding, favoring solubility in polar solvents.[4][5] Therefore, a successful recrystallization strategy must balance these opposing solubility characteristics.
The Crux of the Matter: Selecting the Ideal Solvent System
The adage "like dissolves like" is a foundational concept in chemistry that guides solvent selection.[1] For tolane carboxylic acids, this principle suggests that a solvent of intermediate polarity or a mixture of polar and nonpolar solvents might be most effective. The ideal solvent for recrystallization should meet several criteria:
-
Significant solubility difference: The compound should be highly soluble in the boiling solvent and poorly soluble in the cold solvent to ensure a high recovery of purified material.[1][2]
-
Inertness: The solvent must not react with the tolane carboxylic acid.[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]
-
Impurity solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[2]
-
Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.[2]
Single-Solvent Recrystallization
For some tolane carboxylic acids, a single solvent may suffice. Given the aromatic nature of the tolane backbone and the presence of the polar carboxylic acid group, solvents of intermediate polarity are a good starting point. Ethanol is frequently cited for the recrystallization of diphenylacetylene itself and is a good candidate for its carboxylic acid derivatives.[4] Other potential single solvents include acetic acid and toluene.[6][7]
Mixed-Solvent Recrystallization: A Versatile Approach
Often, a single solvent does not provide the optimal solubility profile. In such cases, a mixed-solvent system, also known as a solvent-antisolvent system, is employed. This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The turbidity indicates the onset of crystallization. A common and effective mixed-solvent system for compounds with both polar and nonpolar characteristics is an alcohol-water mixture, such as ethanol/water.[6]
Workflow for Solvent Selection
A systematic approach to solvent selection is crucial for efficiency and success. The following workflow, illustrated in the diagram below, outlines a logical progression for identifying a suitable solvent system.
Caption: A workflow diagram for the systematic selection of a recrystallization solvent.
Recommended Solvents for Tolane Carboxylic Acids
Based on the structural characteristics of tolane carboxylic acids and empirical data from related compounds, the following solvents and solvent systems are recommended for initial screening.
| Solvent/System | Polarity | Boiling Point (°C) | Rationale & Comments |
| Ethanol | Polar Protic | 78 | Good starting point. Often effective for aromatic compounds and has been used for diphenylacetylene recrystallization.[4] |
| Ethanol/Water | Mixed | Varies | A versatile mixed-solvent system. The ratio can be fine-tuned to achieve optimal solubility. Water acts as the antisolvent.[6] |
| Acetic Acid | Polar Protic | 118 | A good solvent for many carboxylic acids.[6] Its higher boiling point can be advantageous for less soluble compounds. |
| Toluene | Nonpolar | 111 | Can be effective for dissolving the nonpolar tolane backbone. May require a polar co-solvent. |
| Ethyl Acetate | Intermediate | 77 | A moderately polar solvent that can sometimes provide the right balance of solubility. |
| Acetone/Hexane | Mixed | Varies | A common mixed-solvent system where acetone is the polar "good" solvent and hexane is the nonpolar "poor" solvent. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the steps for purifying a tolane carboxylic acid using a single solvent, such as ethanol.
Materials:
-
Crude tolane carboxylic acid
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Hirsch or Büchner funnel
-
Filter paper
-
Vacuum flask and tubing
-
Glass stirring rod
-
Spatula
Procedure:
-
Dissolution: Place the crude tolane carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling with gentle stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step is crucial to remove any solid contaminants.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Hirsch or Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass for further drying in a desiccator or a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
This protocol describes the purification of a tolane carboxylic acid using a mixed-solvent system, such as ethanol and water.
Materials:
-
Crude tolane carboxylic acid
-
"Good" solvent (e.g., ethanol)
-
"Poor" solvent (e.g., deionized water)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Hirsch or Büchner funnel
-
Filter paper
-
Vacuum flask and tubing
-
Glass stirring rod
-
Spatula
-
Pasteur pipette
Procedure:
-
Dissolution in "Good" Solvent: Dissolve the crude tolane carboxylic acid in a minimal amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with a Pasteur pipette until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in the same approximate ratio used for the recrystallization).
-
Drying: Dry the purified crystals.
Troubleshooting and Key Considerations
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute. To remedy this, add more of the "good" solvent to lower the saturation temperature.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization or add a seed crystal of the pure compound.
-
Low Recovery: This can result from using too much solvent, not allowing sufficient time for crystallization, or premature crystallization during hot filtration.
Conclusion
The successful recrystallization of tolane carboxylic acids is readily achievable with a systematic approach to solvent selection. By understanding the interplay between the nonpolar tolane backbone and the polar carboxylic acid functionality, researchers can efficiently identify suitable single-solvent or mixed-solvent systems. The protocols provided in this application note serve as a robust starting point for the purification of this important class of compounds, enabling the acquisition of high-purity materials for a wide range of scientific applications.
References
-
Recrystallization. (n.d.). In LibreTexts Chemistry. Retrieved February 21, 2026, from [Link]
- Armarego, W. L. F., & Perrin, D. D. (2009).
-
Physical Properties of Carboxylic Acids. (2026, January 14). CK-12 Foundation. Retrieved February 21, 2026, from [Link]
- Kouzai, H., Masuda, T., & Higashimura, T. (1994). Polymerization and polymer properties of diarylacetylenes. Polymer, 35(23), 4930-4934.
-
Organic Chemistry II. (n.d.). Retrieved February 21, 2026, from [Link]
-
Aromatic Carboxylic Acids. (n.d.). Retrieved February 21, 2026, from [Link]
- Sharmila, G., et al. (2015). Determination and correlation for solubility of aromatic acids in solvents.
- Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578.
Sources
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]
Application Note: Modular Synthesis of Resorcinol-Based Bent-Core Mesogens
Strategic Overview
Bent-core mesogens (BCMs), often called "banana-shaped" liquid crystals, represent a paradigm shift in soft matter physics. Unlike classical rod-like (calamitic) liquid crystals, BCMs can exhibit polar switching and chiral supramolecular organizations (B-phases) even when the constituent molecules are achiral.[1]
This guide details the synthesis of a classic five-ring bent-core system derived from resorcinol (central core) and benzoic acid derivatives (peripheral wings).
Why Benzoic Acid Intermediates?
For researchers in drug discovery and advanced materials, benzoic acid derivatives offer a "plug-and-play" modularity.
-
Structural Diversity: The peripheral chains (alkoxy tails) can be easily modified to tune phase transition temperatures (melting/clearing points).
-
Stability: The ester linkages formed are chemically robust, suitable for device applications.
-
Scalability: The chemistry relies on standard esterification protocols (Steglich or Acid Chloride) familiar to medicinal chemists.
Synthetic Workflow
The strategy is convergent . We synthesize the "wings" (alkoxybenzoic acids) separately and couple them to the "core" (resorcinol) in the final step.
Figure 1: Convergent synthetic pathway for resorcinol-based bent-core mesogens. The modular approach allows for easy variation of the alkyl tail length.
Protocol A: Synthesis of the "Wing" Precursors
Target: 4-n-Dodecyloxybenzoic acid (Example chain length: C12)
This step attaches the flexible aliphatic tail to the rigid aromatic ring. We utilize a Williamson ether synthesis followed by hydrolysis. Using the ethyl ester starting material (Ethyl 4-hydroxybenzoate) is preferred over the acid to prevent oligomerization and simplify purification.
Reagents & Equipment[2][3][4][5]
-
Ethyl 4-hydroxybenzoate (1.0 eq)
-
1-Bromododecane (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 3.0 eq) -
Potassium Iodide (KI, catalytic amount)
-
Solvent: Acetone (Reagent grade) or Acetonitrile
-
Base for Hydrolysis: KOH (4.0 eq), Ethanol/Water (1:1)
Step-by-Step Methodology
-
Alkylation:
-
Dissolve Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) in acetone (250 mL).
-
Add anhydrous
(41.4 g, 300 mmol) and a spatula tip of KI. -
Critical Insight: KI acts as a Finkelstein catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ, significantly accelerating the reaction rate.
-
Add 1-Bromododecane (29.9 g, 120 mmol) dropwise.
-
Reflux at 60°C for 24 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol spot should disappear.
-
Workup: Filter off inorganic salts while hot. Evaporate solvent. Recrystallize the crude ester from ethanol.[2]
-
-
Hydrolysis (Saponification):
-
Dissolve the purified ester in Ethanol (150 mL).
-
Add a solution of KOH (22.4 g) in Water (150 mL).
-
Reflux for 4 hours. The solution will become clear.
-
Acidification: Pour the hot reaction mixture into ice-cold dilute HCl (1M, 500 mL) with vigorous stirring. The white precipitate is the free acid.
-
Purification: Filter the solid, wash with water until neutral pH, and recrystallize from Glacial Acetic Acid.
-
Validation: Check melting point (Lit: ~95°C for C12). IR spectroscopy should show a broad -OH stretch (2500-3000
) and carbonyl peak (~1680 ).
-
Protocol B: Core Coupling (Steglich Esterification)
Target: 1,3-Phenylene bis(4-n-dodecyloxybenzoate)
This is the critical step defining the bent geometry. We employ Steglich Esterification using DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).
Why Steglich? While acid chlorides (
Reagents
-
Core: Resorcinol (1.10 g, 10 mmol)
-
Wing: 4-n-Dodecyloxybenzoic acid (6.74 g, 22 mmol - 10% excess)
-
Coupling Agent: DCC (4.54 g, 22 mmol)
-
Catalyst: DMAP (0.24 g, 2 mmol - 20 mol%)
-
Solvent: Dry Dichloromethane (DCM, 100 mL)
Experimental Protocol
-
Activation:
-
In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Wing acid and DMAP in dry DCM.
-
Cool the mixture to 0°C using an ice bath.
-
Mechanism:[3][4][5] DMAP acts as a nucleophilic catalyst, attacking the acyl group later in the cycle to form a reactive acyl-pyridinium intermediate.
-
-
Coupling:
-
Add Resorcinol to the mixture.
-
Add DCC (dissolved in 10 mL DCM) dropwise over 15 minutes.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately. This confirms the activation of the carboxylic acid is proceeding.
-
-
Reaction:
-
Stir at 0°C for 1 hour, then allow to warm to room temperature.
-
Stir for 24–48 hours.
-
Causality: Long reaction times ensure complete substitution at both hydroxyl positions of the resorcinol. Mono-substituted byproducts destroy liquid crystalline phases.
-
-
Workup & Purification:
-
Filtration: Filter off the insoluble DCU byproduct. Wash the filter cake with cold DCM.
-
Wash: Wash the filtrate with 5% Acetic Acid (to remove DMAP), then 5%
(to remove unreacted acid), then Brine. -
Drying: Dry over
and evaporate solvent. -
Column Chromatography: Purify residue on Silica Gel (Eluent: DCM/Hexane gradient).
-
Recrystallization: Final purification via multiple recrystallizations from Ethanol/Ethyl Acetate (1:1) is mandatory to achieve the purity required for sharp phase transitions.
-
Characterization & Validation
To confirm the synthesis of a Bent-Core Mesogen, you must validate both the chemical structure and the physical phase behavior.
Data Presentation: Typical Phase Behavior
The following table illustrates the expected phase sequence for a Resorcinol-bis(dodecyloxybenzoate) system.
| Phase Transition | Temperature (°C) | Enthalpy ( | Identification Method |
| Cr | ~85.0 | 45.2 | DSC (Sharp Peak) |
| B2 | ~115.5 | 12.1 | DSC + POM |
| Iso | ~112.0 | -12.0 | Cooling Scan |
Note: "B2" is the classic polar smectic phase (SmCP) typical of these molecules.
Validation Workflow
Figure 2: Multi-modal characterization workflow. All three techniques (NMR, POM, DSC) are required for confirmation.
Key Diagnostic Signals
-
H NMR: Look for the singlet at
~7.8-8.0 ppm corresponding to the proton on the central resorcinol ring between the two ester groups (H-2 position). Its integration must match the wing protons (1:2 ratio). -
POM (Texture): Upon cooling from isotropic liquid, BCMs typically display Schlieren textures or focal conic fans distinct from calamatics. The B2 phase often shows a "banana-leaf" or spherulitic texture.
-
XRD: Small angle peaks indicate the smectic layer spacing (
). For BCMs, is usually smaller than the molecular length ( ) due to the tilt ( ).
References
-
Niori, T., Sekine, T., Watanabe, J., Furukawa, T., & Takezoe, H. (1996).[6] Distinct ferroelectric smectic liquid crystals consisting of banana shaped achiral molecules.[7][8] Journal of Materials Chemistry, 6(7), 1231-1233. Link
-
Weissflog, W., Nadasi, H., Dunemann, U., et al. (2001). Influence of the direction of the ester connecting groups on the mesophase behaviour of bent-core compounds. Journal of Materials Chemistry, 11, 2748-2758. Link
-
Neises, B., & Steglich, W. (1978).[9][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link
-
Reddy, R. A., & Tschierske, C. (2006).[7] Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrisation in soft matter systems.[1][7] Journal of Materials Chemistry, 16, 907-961.[7][10] Link
-
Takezoe, H., & Takanishi, Y. (2006).[7] Bent-Core Liquid Crystals: Their Mysterious and Attractive World. Japanese Journal of Applied Physics, 45, 597.[7][10] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00379B [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Development of polar order in a bent-core liquid crystal with a new sequence of two orthogonal smectic and an adjacent … [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Preventing Glaser homocoupling in phenylacetylene synthesis
Executive Summary
In the synthesis or utilization of phenylacetylene (PA), particularly during Sonogashira cross-coupling, the oxidative homocoupling of the alkyne (Glaser coupling) is the primary cause of yield erosion and purification failure.[1] This guide provides a mechanistic breakdown, preventative protocols, and troubleshooting workflows to eliminate the formation of the 1,4-diphenylbuta-1,3-diyne byproduct.
Module 1: The Mechanistic Root Cause
To prevent the impurity, one must understand its origin. The "Glaser" pathway is not a random side reaction; it is a competitive oxidative cycle driven specifically by the presence of Copper(I) and Oxygen .
The Bifurcation Point
In a standard Sonogashira reaction, the terminal alkyne reacts with the copper co-catalyst to form a Copper-Acetylide intermediate (
-
The Desired Path (Anoxic): Transmetallation to Palladium
Cross-Coupling. -
The Glaser Path (Oxic): Oxidation by
Cu(II) species Homocoupling.
Key Insight: If you eliminate Oxygen, the Copper-Acetylide must wait for the Palladium cycle. If Oxygen is present, the fast oxidative dimerization dominates.
Fig 1. The Mechanistic Bifurcation: The presence of Oxygen diverts the Cu-Acetylide from the productive Pd-cycle into the destructive Glaser cycle.
Module 2: Prevention Protocols
Protocol A: The "Copper-Free" Strategy (Recommended)
Best for: High-value substrates where <1% impurity is required.
Eliminating copper removes the mechanism for Glaser coupling entirely. While "classic" Sonogashira requires Cu, modern Pd-catalysts can perform the reaction alone (the "Copper-Free Sonogashira").[2]
| Component | Standard Condition | Copper-Free Condition | Why? |
| Catalyst | Pd(0) or electron-rich ligands facilitate oxidative addition without Cu assistance. | ||
| Co-Catalyst | CuI (5-10 mol%) | None | Removes the homocoupling vector. |
| Base | Piperidine or Pyrrolidine | Secondary amines are more effective in Cu-free cycles for alkyne activation. | |
| Solvent | THF/DMF | DMF or NMP | Polar aprotic solvents stabilize the Pd-intermediate. |
Step-by-Step:
-
Charge flask with Aryl Halide (1.0 eq),
(3-5 mol%), and Base (2.0 eq). -
Crucial: Degas solvent before adding Phenylacetylene.
-
Add Phenylacetylene (1.1 eq).
-
Heat to 60-80°C. (Cu-free reactions often require slightly higher T than Cu-catalyzed).
Protocol B: The "Kinetic Control" Strategy (Cu-Catalyzed)
Best for: Unreactive aryl halides (Cl, OTf) that require Copper for activation.
If you must use Copper, you must starve the reaction of Oxygen and keep the concentration of Cu-acetylide low.
-
Freeze-Pump-Thaw (The Gold Standard):
-
Syringe Pump Addition:
-
Do not add all Phenylacetylene at the start.
-
Dissolve Phenylacetylene in degassed solvent.[1]
-
Add via syringe pump over 1-2 hours.
-
Mechanism:[2][5][6][7][8] Keeps the instantaneous concentration of alkyne low, statistically favoring the reaction with the abundant Aryl-Pd species over the rare Alkyne-Cu-Alkyne collision.
-
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned from yellow to green/blue. What happened? A: This is the tell-tale sign of Copper Oxidation .
-
Diagnosis: Cu(I) is yellow/colorless. Cu(II) is blue/green. Oxygen has leaked into your system.
-
Consequence: The Cu(II) is actively catalyzing the Glaser coupling.[1][8]
-
Fix: You cannot reverse it easily. Add a reducing agent like Sodium Ascorbate (5-10 mol%) to the mixture to reduce Cu(II) back to Cu(I) in situ, or purge rigorously with Argon immediately.
Q2: I see a bright blue fluorescent spot on my TLC plate. Is that my product? A: Likely No .
-
Diagnosis: 1,4-diphenylbuta-1,3-diyne (the Glaser dimer) is intensely fluorescent under UV (254/365 nm). Many cross-coupled products are less fluorescent.
-
Verification: The diyne is non-polar. It usually runs near the solvent front (High
) in Hexane/EtOAc mixtures.
Q3: How do I separate the Glaser dimer from my product? A: Separation is difficult due to similar lipophilicity.
-
Method 1 (Chromatography): Use 100% Hexanes (or Pentane) initially. The diyne elutes very fast. Then switch to your polar solvent to elute the product.
-
Method 2 (Silver Impregnation): Use
-impregnated silica gel (10% w/w). Silver complexes strongly with the diyne/alkyne systems, altering retention times significantly compared to the cross-coupled product.
Q4: Can I use stored Phenylacetylene? A: Only if distilled.
-
Risk: Phenylacetylene forms peroxides and oligomers upon storage in air.
-
Protocol: Distill Phenylacetylene prior to use if it has turned yellow. Store under Argon in the dark.
Module 4: Data Summary & Solvent Selection
Table 1: Solvent Effects on Homocoupling vs. Cross-Coupling
| Solvent | Risk Level | Recommendation | |
| THF | High | High | Requires rigorous Freeze-Pump-Thaw. |
| DMF | Medium | Moderate | Good for Cu-free; difficult to remove. |
| Toluene | Medium | Moderate | Often gives cleaner profiles but slower rates. |
| Water/MeCN | Low | Low | Advanced: Using surfactants (TPGS-750-M) in water can suppress homocoupling due to the "Lipophobic Effect." |
References
-
Chinchilla, R., & Nájera, C. (2007).[6][9][10][11][12] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[9][11][13] Chemical Reviews, 107(3), 874–922.[9][10][11][12]
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657.
-
Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424.
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[1][4][14] Organic Letters, 7(5), 843–846.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mindat.org [mindat.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. depts.washington.edu [depts.washington.edu]
Technical Support Center: Tolane Mesogen Optimization Hub
Current Status: Online
Operator: Senior Application Scientist (Materials Chemistry Division)
Ticket ID: TOL-OPT-2024
Subject: Optimizing Clearing Points (
Introduction: The Tolane Paradox
Welcome to the optimization hub. You are likely here because your tolane (diphenylacetylene) mesogens are exhibiting one of two critical failures: either the clearing point (
Tolanes are the workhorses of high-birefringence (
Part 1: Structural Engineering (FAQs)
Q1: My tolane core has a high , but the clearing point is below 60°C. How do I boost without destroying solubility?
Diagnosis: Your mesogenic core lacks sufficient aspect ratio or electronic polarizability along the principal axis.
Solution: You must increase the length-to-breadth ratio (
-
Elongation: Add a phenyl ring (transitioning from tolane to bis-tolane or biphenyl-tolane). This typically raises
by >50°C but will drastically increase viscosity. -
Isothiocyanate (-NCS) Termination: Replace cyano (-CN) or fluoro (-F) terminal groups with an isothiocyanate (-NCS) group.
Q2: I increased the core size, and now is 150°C, but the melting point is 110°C. The nematic range is too narrow. How do I suppress the melting point?
Diagnosis: Your molecule packs too efficiently in the crystal lattice. You need to disrupt this packing without shortening the molecule.
Solution: Lateral Fluorination. Introduce fluorine atoms at the ortho positions of the benzene rings.[3]
-
The Trade-off: Lateral fluorine atoms increase the molecular breadth, which disrupts
- stacking.-
Effect on
: Drastic reduction (often 20–40°C). -
Effect on
: Moderate reduction (usually less than the drop in ). -
Net Result: A wider thermodynamic nematic range.
-
-
Strategic Placement: Placing fluorine on the central ring of a terphenyl-tolane system is most effective. Note that while this lowers
slightly due to steric hindrance, the suppression of crystallization is worth the cost [1, 2].
Q3: What is the "Odd-Even" effect, and why does my propyl-chain variant have a higher than the butyl variant?
Answer: This is a classic entropy-driven phenomenon.
-
Odd Carbon Number (
): The terminal methyl group lies off-axis relative to the rigid core, increasing the average molecular breadth slightly but often favoring a packing alignment that sustains the nematic phase better in tolanes. -
Even Carbon Number (
): The chain extends parallel to the core axis. While this might seem "more rod-like," the packing entropy often results in lower transition temperatures for tolanes specifically. -
Recommendation: If fine-tuning
by ±5°C, switch your alkyl chain parity.
Part 2: Synthesis & Purity Troubleshooting
Q4: My DSC shows a "ghost" transition 10°C below the clearing point, and the peak is broad (>2°C). Is this a phase transition or an impurity?
Diagnosis: This is almost certainly an impurity effect, likely from the Sonogashira coupling.
Root Cause:
-
Homocoupling: The presence of Copper (CuI co-catalyst) and Oxygen can cause the alkyne to dimerize (Glaser coupling), creating a symmetrical byproduct that is structurally similar to your product but co-crystallizes, depressing the melting point and broadening the clearing point.
-
Catalyst Residue: Residual Palladium (Pd) acts as a nucleation site for decomposition.
Protocol: The "Double-Filter" Purification Do not rely on column chromatography alone.
-
Silica Gel Filtration: Pass the crude reaction mixture through a short silica plug using non-polar eluent (Hexane/Toluene) to remove polar Pd-phosphine complexes.
-
Recrystallization: Use Ethanol/Toluene mixtures.
-
Critical Step: If the solution is colored (yellow/brown) but the product should be white, treat the hot solution with activated charcoal or a metal scavenger (e.g., Thiol-functionalized silica) to bind residual Pd.
-
-
Verification: A pure liquid crystal must have a clearing point transition width (FWHM) of < 0.5°C on DSC.
Part 3: Decision Logic & Workflows
Workflow 1: Structural Optimization Logic
Caption: Decision matrix for balancing Clearing Point (
Workflow 2: Impurity Removal (Sonogashira Protocol)
Caption: Purification pipeline to ensure sharp phase transitions and prevent impurity-driven
Part 4: Standardized Data Tables
Table 1: Impact of Substituents on Tolane Phase Transitions
Baseline Molecule: 4-pentyl-4'-cyanotolane (5CT)
| Modification | Effect on | Effect on | Effect on | Viscosity Impact |
| None (Baseline) | Reference | Reference | Reference | Reference |
| Lateral Fluorine (-F) | Decrease (10-30°C) | Decrease (30-50°C) | Slight Decrease | Low |
| Isothiocyanate (-NCS) | Increase (20-40°C) | Increase (Variable) | Major Increase | Moderate |
| Core Elongation | Increase (>50°C) | Increase (>50°C) | Increase | High |
Part 5: Experimental Protocol
Protocol: Accurate Clearing Point Determination via DSC
Objective: Determine
-
Sample Prep: Weigh 2.0–5.0 mg of dried tolane mesogen into an aluminum pan. Crimp hermetically.
-
Cycle 1 (Thermal History Erasure):
-
Heat to
at 10°C/min. -
Hold for 2 minutes to ensure isotropy.
-
Cool to
(or below crystallization) at 10°C/min.
-
-
Cycle 2 (Measurement):
-
Heat at 2°C/min (Standard analytical rate).
-
Record the onset temperature (
) and peak temperature ( ) of the Nematic-Isotropic transition.
-
-
Analysis:
- is defined as the peak maximum for N-I transitions (unlike melting, where onset is used).
-
Calculate
. If , the sample requires re-purification (see Workflow 2).
References
-
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.
-
Dabrowski, R., et al. (2013).[4] High Birefringence Liquid Crystals.[4][5][6][7][8] Liquid Crystals.
-
Wu, S. T. (2004).[6] High Birefringence Isothiocyanato Tolane Liquid Crystals. Japanese Journal of Applied Physics.
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Fluorination in core-only calamitic liquid crystals: how many and where should they go? - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC02621K [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. tandfonline.com [tandfonline.com]
- 8. Ferroelectric Nematic Liquid Crystals Showing High Birefringence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Monotropic Phase Behavior in Benzoic Acid Derivatives
Welcome to the Technical Support Center for troubleshooting the complex world of monotropic phase behavior, with a specific focus on benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of characterizing and controlling polymorphism in these widely used compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental observations and choices.
Introduction to Monotropic Polymorphism
In the realm of materials science and pharmaceutical development, polymorphism—the ability of a solid material to exist in multiple crystalline forms—is a critical consideration. These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which in turn can significantly impact the bioavailability and efficacy of a drug product.
A particularly challenging class of polymorphism is monotropy. In a monotropic system, one polymorph is thermodynamically stable at all temperatures below the melting point, while all other forms are metastable.[1] This is in contrast to enantiotropic systems, where different polymorphs are stable over different temperature and pressure ranges.[2][3] The metastable form in a monotropic system will always have a higher free energy than the stable form and will tend to irreversibly transform into the stable form over time.[3]
Benzoic acid and its derivatives are a class of compounds known to exhibit complex polymorphic behavior, including monotropy.[4][5][6] Understanding and controlling this behavior is paramount for ensuring consistent product quality and performance. This guide will equip you with the knowledge and practical strategies to navigate the intricacies of monotropic systems in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with monotropic benzoic acid derivatives.
Q1: I've synthesized a new benzoic acid derivative and suspect it's polymorphic. How can I determine if it's a monotropic system?
A1: Identifying monotropy involves a combination of thermal analysis and structural characterization. The key is to establish the thermodynamic relationship between the different solid forms.
-
Differential Scanning Calorimetry (DSC): This is your primary tool.[2] In a classic monotropic system, upon heating, you may observe an exothermic transition as the metastable form converts to the stable form, followed by the melting of the stable form at a higher temperature.[2] However, the kinetics of this solid-solid transition can be slow. At faster heating rates, the metastable form might melt directly, followed by recrystallization into the stable form and then subsequent melting of the stable form.[7]
-
Burger's Rules of Polymorphism: These rules provide thermodynamic guidance. For a monotropic system, the higher melting polymorph will have the lower heat of fusion. Conversely, the lower melting (metastable) form will have a higher heat of fusion. It's important to note that exceptions to these rules can occur, particularly due to differences in the heat capacity of the solid forms.[4][5]
-
Solubility Studies: The metastable form in a monotropic system will always be more soluble than the stable form at all temperatures.[8] Measuring the solubility of each form can provide strong evidence for a monotropic relationship.
Q2: I'm struggling to isolate the metastable polymorph. It always seems to convert to the stable form. What can I do?
A2: This is a common challenge with monotropic systems due to the inherent instability of the metastable form. Here are some strategies to try:
-
Rapid Crystallization/Quench Cooling: The formation of the metastable form is often kinetically favored.[8] Rapidly cooling a saturated solution or the melt can often trap the molecules in the less stable, higher-energy crystalline arrangement before they have time to organize into the more stable form.
-
Solvent Selection: The choice of solvent can significantly influence which polymorph crystallizes. Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities. Sometimes, a specific solvent may preferentially stabilize the metastable form.
-
Ostwald's Rule of Stages: This rule states that the least stable polymorph often crystallizes first from a solution or melt.[8] This is because the metastable form often has a lower energy barrier to nucleation.[9][10] By carefully controlling crystallization conditions (e.g., supersaturation, temperature), you may be able to isolate this initial, metastable product. However, it's important to remember that this is a tendency, not an absolute law.[8][11]
Q3: My DSC thermogram is confusing. I see multiple peaks and the pattern changes with the heating rate. How do I interpret this?
A3: A heating rate-dependent DSC profile is a strong indicator of complex phase transitions, often seen in monotropic systems.[7]
-
Slow Heating Rate: A slow heating rate provides more time for the metastable form to convert to the stable form via a solid-state transition. This will typically appear as an exothermic event followed by a single melting endotherm of the stable form.[7]
-
Fast Heating Rate: At a high heating rate, the system may not have enough time for the solid-state conversion. Instead, the metastable form may melt directly (an endothermic peak), followed by an exothermic recrystallization to the stable form, and finally, the melting of the stable form at a higher temperature (a second endotherm).[7]
-
Intermediate Heating Rate: At intermediate rates, you might see a combination of these events, with partial conversion of the metastable to the stable form, followed by the melting of both forms.
To decipher these complex thermograms, it is crucial to perform experiments at various heating rates and correlate the DSC data with observations from other techniques like hot-stage microscopy.
Q4: Can I prevent the conversion of the metastable form to the stable form?
A4: While you cannot change the fundamental thermodynamics of a monotropic system (the stable form will always be the ultimate energetic minimum), you can sometimes kinetically stabilize the metastable form for a practical duration.
-
Excipient Interactions: In a pharmaceutical formulation, specific excipients can interact with the surface of the metastable crystals, inhibiting the nucleation and growth of the stable form.
-
Polymeric Inhibitors: Certain polymers can be added during crystallization to "poison" the growth of the stable form's crystal lattice, thereby favoring the isolation of the metastable form.
-
Storage Conditions: Storing the metastable form at low temperatures can significantly slow down the rate of conversion to the stable form.
It is critical to conduct long-term stability studies under various conditions to understand the kinetics of the polymorphic transformation.
Experimental Protocols
Protocol 1: Characterization of Polymorphs using Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties of the different polymorphs and to investigate their thermodynamic relationship.
Methodology:
-
Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at a starting temperature well below any expected thermal events (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the final melting point.
-
Record the heat flow as a function of temperature.
-
Repeat the experiment using different heating rates (e.g., 2 °C/min, 5 °C/min, 20 °C/min, and 50 °C/min) to assess the kinetic nature of the transitions.[7]
-
Analyze the resulting thermograms to identify melting points, heats of fusion, and any solid-solid transitions (exothermic for monotropic conversions).
Protocol 2: Hot-Stage Microscopy (HSM)
Objective: To visually observe the phase transitions identified by DSC.
Methodology:
-
Place a small amount of the crystalline sample on a microscope slide.
-
Position the slide on the hot stage of a polarized light microscope.
-
Heat the sample at a controlled rate, similar to the DSC experiment.
-
Observe the sample for any changes in morphology, such as melting, recrystallization, or changes in birefringence.
-
Record images and videos of the transitions.
-
Correlate the observed visual changes with the thermal events recorded by DSC.
Protocol 3: X-Ray Powder Diffraction (XRPD)
Objective: To identify and differentiate the crystal structures of the polymorphs.
Methodology:
-
Prepare a finely ground powder of each isolated polymorph.
-
Mount the powder on a sample holder.
-
Place the sample in the XRPD instrument.
-
Scan the sample over a defined 2θ range (e.g., 5-40°).
-
Collect the diffraction pattern.
-
Compare the diffraction patterns of the different forms. Each unique crystal structure will produce a distinct XRPD pattern.
Visualizing Monotropic Behavior
Energy-Temperature Diagram for a Monotropic System
The following diagram illustrates the free energy relationship between two polymorphs in a monotropic system. Form I is the metastable form, and Form II is the stable form.
Caption: Energy-temperature relationship in a monotropic system.
Troubleshooting Workflow for Monotropic Systems
This workflow provides a logical progression for investigating and resolving issues related to monotropic behavior.
Caption: A logical workflow for troubleshooting monotropic systems.
Data Summary
The following table provides an example of the kind of data you would collect to characterize a monotropic system, using a hypothetical benzoic acid derivative.
| Property | Polymorph I (Metastable) | Polymorph II (Stable) |
| Melting Point (°C) | 155 | 165 |
| Heat of Fusion (J/g) | 120 | 110 |
| Appearance | Needles | Prisms |
| Solubility in Ethanol (mg/mL at 25°C) | 25 | 15 |
| XRPD Peaks (2θ) | 8.2, 12.5, 16.4 | 9.1, 14.3, 18.7 |
Conclusion
Troubleshooting monotropic phase behavior in benzoic acid derivatives requires a multi-faceted approach that combines sound thermodynamic principles with meticulous experimental work. By systematically applying techniques such as DSC, HSM, and XRPD, and by carefully controlling crystallization conditions, researchers can gain a comprehensive understanding of these complex systems. This knowledge is essential for developing robust manufacturing processes and ensuring the quality, safety, and efficacy of the final product.
References
- Burger, A., & Ramberger, R. (1979). On the polymorphism of pharmaceuticals and other molecular crystals. I. Theory of thermodynamic rules. Mikrochimica Acta, 72(3-4), 259-271.
- Giron, D. (1995). Thermal analysis and calorimetry of drugs and drug products. Journal of Thermal Analysis, 44(2), 259-281.
- Niezgoda, I., et al. (2014). Monotropic or Enantiotropic Mesophases? Liquid-crystalline and solid state polymorphism 4-Chloro-1,3-phenylene bis-[4-(4-alkyloxyphenylazo)benzoates. Zeitschrift für anorganische und allgemeine Chemie, 640(1), 165-172.
- Price, S. L. (2014). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 64, 417-431.
- Threlfall, T. (2003). Structural and thermodynamic explanations of Ostwald's rule. Organic Process Research & Development, 7(6), 1017-1027.
- Viola, F., et al. (2023). Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. Molecules, 28(4), 1667.
- Worrall, D. R., et al. (2018).
- Yu, L. (2001). Amorphous pharmaceutical solids: preparation, characterization and stabilization. Advanced Drug Delivery Reviews, 48(1), 27-42.
- Zhou, D., et al. (2006). A new thermal analysis method for rapid determination of drug-excipient compatibility. Journal of Pharmaceutical Sciences, 95(10), 2263-2273.
-
METTLER TOLEDO. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterization of solid state Drugs by Calorimetry. Retrieved from [Link]
-
Rasmuson, Å. C. (2006). Polymorphism and thermodynamics of m-hydroxybenzoic acid. KTH Royal Institute of Technology. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. tainstruments.com [tainstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.ul.ie [pure.ul.ie]
- 5. Polymorphism and Thermodynamics of m-Hydroxybenzoic acid [diva-portal.org]
- 6. Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. mt.com [mt.com]
- 8. Ostwald's rule - Wikipedia [en.wikipedia.org]
- 9. Crystal nucleation and growth in a polymorphic system: Ostwald's rule, p-aminobenzoic acid and nucleation transition states - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Minimizing thermal decomposition of ethynyl compounds during melting
Topic: Minimizing Thermal Decomposition During Melting
Status: Operational | Tier: Level 3 (Senior Scientific Support)
Introduction: The High-Energy Challenge
Welcome. You are likely here because your ethynyl-containing compound (alkyne) is exhibiting instability near its melting point. This is a fundamental thermodynamic tension: the ethynyl group (
When you melt these compounds, you provide the activation energy for two primary catastrophic pathways: radical polymerization and metal-catalyzed coupling (e.g., Glaser-type). If the decomposition onset temperature (
This guide provides the diagnostic frameworks and mitigation protocols to decouple these events.
Module 1: Diagnostics & Thermal Analysis (DSC/TGA)
Objective: Determine if the compound can be safely melted or if it requires solution processing.
Q: How do I distinguish between safe melting and decomposition on my DSC?
A: You must analyze the separation between the endotherm (melting) and the exotherm (decomposition).
The Protocol:
-
Standard Run: Perform a DSC scan at 5°C/min in a sealed (hermetic) gold or high-pressure crucible.
-
Calculate
: . -
Quantify Energy: Integrate the exothermic peak.
-
Warning Zone:
(Potential for rapid pressure rise). -
Danger Zone:
(Explosive potential; see Stoessel criteria).
-
Visualizing the Risk Assessment:
Figure 1: Decision logic for interpreting DSC thermograms of high-energy ethynyl compounds.
Module 2: Chemical Mitigation (Purity & Additives)
Objective: Increase the activation energy of decomposition.
Q: My batch degrades at a lower temperature than the literature value. Why?
A: This is the hallmark of Trace Metal Catalysis .
Ethynyl compounds are often synthesized via Sonogashira or catalytic dehydrogenation reactions. Residual Palladium (Pd), Copper (Cu), or Iron (Fe) act as catalysts for decomposition, significantly lowering the
The Fix: Metal Scavenging Protocol Before attempting to melt a new batch, you must validate metal content (ICP-MS). If high, perform a scavenging wash:
-
Dissolve compound in a carrier solvent (e.g., Ethyl Acetate).
-
Add Thiol-functionalized silica or EDTA-based scavengers (10 wt% loading relative to substrate).
-
Stir for 4 hours at room temperature.
-
Filter and recrystallize.
-
Re-run DSC: You should see the
shift to a higher temperature.
Q: Can I add stabilizers during the melt?
A: Yes. Radical polymerization is the secondary failure mode. Recommended Stabilizers:
-
BHT (Butylated hydroxytoluene): 0.1 – 0.5 wt%. Scavenges alkyl radicals.
-
Hydroquinone: Effective for inhibiting polymerization, but can be difficult to remove later.
-
Mechanism: These molecules donate a hydrogen atom to the propagating radical chain, terminating the polymerization step before it becomes autocatalytic.
Module 3: Process Engineering
Objective: Manage the heat history (Thermal Budget).
Q: The DSC looks okay, but the bulk material turns black in the reactor.
A: This is a Heat Transfer (Scale-Up) failure.
In a DSC, the sample is milligrams.[1] In a reactor, the "thermal mass" is kilograms. Ethynyl decomposition is exothermic. If the heat generated by slow decomposition cannot escape (adiabatic condition), it accelerates the reaction (
Troubleshooting Table: Process Anomalies
| Symptom | Probable Cause | Corrective Action |
| Charring at Wall | Wall temperature ( | Limit jacket temperature to |
| Color Change (Yellow/Black) | Oxidative coupling (Glaser coupling). | Strict Inerting: Sparge melt with |
| Exotherm Spike | Autocatalytic decomposition. | Active Cooling: Ensure reactor has emergency cooling capacity. Use a "Dump" solvent reservoir. |
| Viscosity Increase | Polymerization (Cross-linking). | Add radical inhibitor (BHT) prior to melting. |
Module 4: Mechanism & Visualization
Understanding the enemy is the first step to defeating it. The diagram below illustrates the two distinct pathways you are fighting: the Radical Pathway (Heat-induced) and the Catalytic Pathway (Impurity-induced).
Figure 2: Mechanistic pathways for ethynyl decomposition. Note that trace metals lower the energy barrier for dimerization.
References
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[2] (The authoritative text on calculating criticality classes and interpreting DSC data for safety).
-
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Standard reference for specific alkyne hazard data).
-
Glaser, C. (1869). "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational paper on oxidative coupling of ethynyl groups).
-
Chung, K. H., et al. (2023). "Thermal Decomposition Analysis of Ethynylphenyl Derivatives." Materials, 16(5). (Recent kinetic analysis of ethynyl group stability during thermal processing).
-
UN Manual of Tests and Criteria. (2019). "Section 28: Test Series H (SADT)." United Nations.[3] (Regulatory standard for determining Self-Accelerating Decomposition Temperature).[3]
Sources
Stabilization of nematic phases in tolane-based mixtures
Topic: Stabilization of Nematic Phases in High-Birefringence Tolane Mixtures
Welcome to the Advanced Materials Support Hub
User Persona: Senior Formulation Scientist / R&D Lead Scope: Troubleshooting phase instability, crystallization, and UV degradation in diphenylacetylene (tolane) liquid crystals.
Tolane-based liquid crystals are the industry standard for applications requiring high birefringence (
This guide provides field-proven protocols to stabilize the nematic phase without sacrificing electro-optical performance.
Module 1: Phase Stability & Crystallization
The Challenge: You are observing crystallization at low temperatures (
Troubleshooting Guide: Smectic Suppression & Melting Point Depression
Q1: My high-
mixture crystallizes immediately upon cooling to room temperature. How do I fix this?
Diagnosis: The mixture likely has high structural symmetry, leading to efficient packing and a high enthalpy of fusion (
-
Apply the "Eutectic Rule of 4": Do not rely on a single homologue. A robust nematic mixture should contain at least 4 components with different alkyl chain lengths (e.g., propyl, butyl, pentyl, heptyl).
-
Lateral Fluorination (The "Magic Bullet"): Introduce a fluorine atom at the lateral position (ortho to the triple bond).
-
Mechanism:[1][2] The fluorine atom (
Å) creates steric hindrance that widens the intermolecular separation. This drastically lowers the melting point ( ) by reducing packing efficiency, yet the molecule remains linear enough to maintain the Nematic phase [1]. -
Trade-off: Lateral fluorination decreases
(Clearing Point) slightly. To counteract this, use a terphenyl-based dopant.
-
Q2: I am seeing a Smectic phase appear before the Nematic phase during cooling. Why?
Diagnosis: Your molecules are "too straight." Tolanes with Isothiocyanato (NCS) or Cyano (CN) terminals strongly favor layered (smectic) packing due to dipole-dipole interactions. Solution:
-
Use Asymmetric Cores: Mix phenyl-tolanes with biphenyl-tolanes.
-
The "2,3-Difluoro" Strategy: Using a 2,3-difluoro substitution pattern on the phenyl ring effectively eliminates smectic phases by creating a transverse dipole moment that destabilizes layer formation [2].
Visualization: Phase Stabilization Logic
Caption: Decision tree for addressing phase instabilities. Lateral fluorination is the primary intervention for smectic suppression.
Module 2: Electro-Optical Performance
The Challenge: Balancing high Birefringence (
FAQ: Optimizing the Figure of Merit (FoM)
Q3: Why should I use Isothiocyanato (NCS) tolanes instead of Cyano (CN) tolanes?
Answer:
While CN groups are stable, NCS groups provide a superior Figure of Merit (FoM) defined as
-
Birefringence: The NCS group extends the
-electron conjugation length more effectively than CN, resulting in higher (up to 0.52 for some derivatives) [3]. -
Viscosity: NCS tolanes exhibit significantly lower rotational viscosity (
) because they do not dimerize as strongly as CN compounds. -
Recommendation: For high-speed applications (response time < 1ms), switch to fluorinated isothiocyanato tolanes .
Q4: How do I calculate the theoretical Eutectic point for my mixture?
Answer: Use the Schroder-Van Laar Equation as a baseline.[3][4] Note that tolanes often exhibit non-ideal behavior, so experimental validation via DSC (see Protocol A) is mandatory.
Equation:
Data Table: Typical Parameters for Tolane Homologues
| Compound Class | Terminals | Viscosity ( | Stability Risk | |
| Alkyl-Tolane | Alkyl / F | 0.20 - 0.25 | Very Low | Crystallization |
| Cyano-Tolane | Alkyl / CN | 0.30 - 0.35 | High | Dimerization |
| NCS-Tolane | Alkyl / NCS | 0.35 - 0.50 | Low | Smectic Phase |
| Fluoro-NCS-Tolane | Alkyl / F / NCS | 0.32 - 0.45 | Low | Low (Stable Nematic) |
Module 3: Chemical Stability & UV Degradation
The Challenge: Tolanes turn yellow and lose alignment quality after UV exposure (e.g., during curing of sealing glues or in operation).
Q5: Why is my mixture degrading under UV light?
Root Cause: The acetylene linkage (
Q6: Can I use tolanes in UV-cured systems?
Answer: Yes, but you must "protect" the triple bond. Protocol:
-
Ortho-Fluorination: Using a fluorine atom ortho to the triple bond acts as a radical scavenger and sterically protects the alkyne bond from reacting [4].
-
Cut-off Filters: Ensure your UV curing source has a cut-off filter removing wavelengths
nm. Tolanes absorb strongly in the deep UV.
Module 4: Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC) for Phase Mapping
Validates the suppression of Smectic phases and determines the Eutectic point.
-
Preparation: Weigh 3-5 mg of the mixture into an aluminum pan. Seal hermetically.
-
Cycle 1 (Erasing History): Heat to
C (Isotropic phase) and hold for 5 mins. -
Cooling Scan: Cool at
C/min to C.-
Observation: Watch for small exothermic peaks indicating N
Smectic transitions.
-
-
Heating Scan: Heat at
C/min.-
Analysis: The melting peak (
) should be a single, sharp endotherm if the mixture is truly eutectic. Broad peaks indicate phase separation.
-
Protocol B: UV Aging & Stability Test
Required for validating "Drug Development" grade materials or optical sensors.
-
Cell Prep: Fill a 5
m test cell (anti-parallel polyimide alignment). -
Baseline: Measure Voltage-Transmittance (V-T) curve and Voltage Holding Ratio (VHR).
-
Exposure: Expose cell to UV LED (
nm, Intensity = 50 mW/cm ) for 20 minutes. -
Re-measure:
-
Fail Criteria: Shift in Threshold Voltage (
) V or VHR drop . -
Pass: Indicates successful lateral fluorination protection.
-
Visualization: Molecular Design Workflow
Caption: Workflow for synthesizing high-stability tolane mixtures from core selection to final formulation.
References
-
Gauza, S., et al. (2008). "Physical properties of laterally fluorinated isothiocyanato phenyl-tolane liquid crystals." Liquid Crystals, 35(4), 483-488.[5]
-
Wu, S. T., et al. (2002). "Side chain effects on high-birefringence liquid crystals." Proceedings of SPIE, 4799.
-
Dabrowski, R., et al. (2013). "High Birefringence Liquid Crystals."[5][6][7][8][9] Crystals, 3(3), 443-482.
-
Chen, R., et al. (2016). "Improving UV stability of tolane-liquid crystals in photonic applications by the ortho fluorine substitution." Optical Materials Express, 6(1), 97-105.
-
Spadło, A., et al. (2003). "Isothiocyanato-Tolanes Based High Birefringence and Fast Response Time Mixtures." Molecular Crystals and Liquid Crystals, 453(1).[6]
Sources
- 1. opticapublishing.figshare.com [opticapublishing.figshare.com]
- 2. Polymer–Nematic Liquid Crystal Interface: On the Role of the Liquid Crystalline Molecular Structure and the Phase Sequence in Photoalignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method to predict binary eutectic mixtures for mechanochemical syntheses and cocrystallizations - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00080C [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Characterization Guide: 4-((4-Pentylphenyl)ethynyl)benzoic Acid
[1]
Executive Summary
4-((4-Pentylphenyl)ethynyl)benzoic acid is a classic "tolane" (diphenylacetylene) derivative, widely utilized as a core mesogenic unit in liquid crystal engineering and as a supramolecular building block.[1] Its rigid rod-like structure, combined with a polar head group (-COOH) and a flexible hydrophobic tail (pentyl), creates specific characterization challenges—primarily solubility-driven aggregation and signal broadening.[1]
This guide provides a comparative analysis of NMR protocols, distinguishing the target molecule from its synthetic precursors (alkynes/halides) and evaluating solvent systems (DMSO-d6 vs. CDCl3) to ensure precise structural confirmation.
Comparative Analysis: Solvent Systems & Precursor Differentiation[1]
A. Solvent Selection: The "Solubility vs. Resolution" Trade-off
The choice of solvent is the single most critical variable in characterizing this amphiphilic molecule.[1]
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Scientific Rationale |
| Acid Proton (-COOH) | Visible ( | Invisible/Broad | DMSO forms strong H-bonds with the carboxyl group, slowing proton exchange and sharpening the peak for integration.[1] In CDCl3, rapid exchange broadens this signal into the baseline.[1] |
| Aromatic Resolution | High | Moderate | The polarity of DMSO disrupts |
| Alkyl Chain (Pentyl) | Good | Excellent | CDCl3 provides slightly better resolution for the aliphatic region ( |
| Water Artifacts | High ( | Low ( | DMSO is hygroscopic; the water peak can obscure the alkyne proton of unreacted precursors if not careful.[1] |
B. Product vs. Precursor Differentiation
Synthesized typically via Sonogashira coupling, the product must be distinguished from the terminal alkyne and the halide starting materials.[1]
| Component | Key Diagnostic Signal (1H NMR) | Chemical Shift ( |
| Target Product | Carboxylic Acid Singlet | ~13.0 ppm (br s) |
| Precursor 1: 4-Pentylphenylacetylene | Terminal Alkyne Proton | ~4.0–4.2 ppm (s) |
| Precursor 2:[1] 4-Iodobenzoic acid | Shifted Aromatics | Ortho-protons to Iodine appear upfield relative to the tolane product.[1] |
| Impurity: Homocoupling (Diyne) | Symmetry Change | Integration of aromatics vs. alkyls changes; loss of acid proton stoichiometry.[1] |
Detailed Characterization Data (Predicted)
Solvent: DMSO-d6
Frequency: 400 MHz or higher
Reference: TMS (
| Assignment | Type | Shift ( | Integration | Multiplicity ( | Notes |
| -COOH | Acid | 13.10 | 1H | Broad Singlet | Disappears on D2O shake.[1] |
| Ar-H (a) | Aromatic | 7.95 | 2H | Doublet ( | Ortho to -COOH (Deshielded).[1] |
| Ar-H (b) | Aromatic | 7.68 | 2H | Doublet ( | Ortho to Alkyne (Benzoic side).[1] |
| Ar-H (c) | Aromatic | 7.52 | 2H | Doublet ( | Ortho to Alkyne (Pentyl side).[1] |
| Ar-H (d) | Aromatic | 7.28 | 2H | Doublet ( | Ortho to Pentyl group.[1] |
| Ar-CH2- | Benzylic | 2.62 | 2H | Triplet ( | |
| -CH2- | Alkyl | 1.60 | 2H | Multiplet | |
| -(CH2)2- | Alkyl | 1.25–1.35 | 4H | Multiplet | Bulk methylene chain.[1] |
| -CH3 | Methyl | 0.88 | 3H | Triplet ( | Terminal methyl.[1] |
Note on Coupling: The alkyne spacer (
) acts as a rigid rod.[1] While it has no protons, its magnetic anisotropy (shielding cone) affects the chemical shift of the ortho-protons (b and c), pushing them slightly upfield compared to the highly deshielded acid-adjacent protons (a).
Experimental Protocol
Protocol A: Standard Characterization (DMSO-d6)
Best for purity assessment and publication data.[1]
-
Sample Preparation:
-
Acquisition Parameters:
-
Processing:
Protocol B: Solubility Check (CDCl3)
Used only if checking for non-polar impurities (e.g., silicone grease, hexanes).[1]
Visual Workflow & Logic
The following diagram illustrates the decision logic for validating the synthesis of 4-((4-Pentylphenyl)ethynyl)benzoic acid.
Caption: Decision tree for verifying the Sonogashira product. Green paths indicate successful validation; red paths indicate specific impurities (unreacted alkyne or ester).
Troubleshooting & Interpretation
Issue 1: Missing Carboxylic Acid Proton
-
Cause: Solvent contains water (proton exchange) or the sample is actually the ester intermediate (e.g., methyl 4-((4-pentylphenyl)ethynyl)benzoate).[1]
-
Solution: Check for a singlet methoxy peak (~3.9 ppm). If absent, dry the DMSO-d6 over molecular sieves and re-run.[1]
Issue 2: Broad Aromatic Peaks
-
Cause:
- stacking aggregation. This is common for liquid crystalline materials (mesogens) which try to order themselves even in solution.[1] -
Solution:
Issue 3: Extra "Triplet" in Aliphatic Region
References
-
Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Supports the rationale for solvent shifts and acid proton visibility.[1]
-
-
Ismael, S., et al. (2020).[1][3] "Influence of solvents on the 1H-NMR chemical shifts of triazole derivatives." Nigerian Research Journal of Chemical Sciences. Link
- Provides comparative data on arom
-
TÜBİTAK Academic Journals. (2021). "Synthesis and characterization of novel 4-benzyloxyphenyl liquid crystals." Link
- Reference for standard characterization protocols of phenyl-benzo
-
Reich, H. J. "Structure Determination Using Spectroscopic Methods - 1H NMR Data."[1] University of Wisconsin-Madison.[1] Link
- Authoritative source for chemical shift prediction of alkyne and benzoic acid fragments.
Elemental analysis data for 4-((4-Pentylphenyl)ethynyl)benzoic acid
An Expert's Guide to the Elemental Analysis of 4-((4-Pentylphenyl)ethynyl)benzoic acid: A Comparative Approach
Introduction
In the realm of materials science and drug development, the synthesis of novel organic molecules is the first step in a long journey of discovery. 4-((4-Pentylphenyl)ethynyl)benzoic acid, a molecule featuring a rigid backbone with a flexible alkyl chain, is a compound of interest for applications in liquid crystals, organic electronics, and as a versatile intermediate in medicinal chemistry. The precise characterization of such a compound is not merely an academic exercise; it is a fundamental requirement to ensure reproducibility, establish structure-property relationships, and meet stringent regulatory standards.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth look at a cornerstone of chemical characterization: elemental analysis. While modern spectroscopic techniques provide a wealth of structural data, elemental analysis remains the definitive method for verifying the empirical formula and, by extension, the purity of a synthesized compound. We will explore a validated protocol for the elemental analysis of 4-((4-Pentylphenyl)ethynyl)benzoic acid, critically compare this technique with orthogonal analytical methods, and provide a holistic strategy for comprehensive characterization.
Theoretical Composition: The Analytical Benchmark
Before any analysis can be performed, a theoretical benchmark must be established. This is derived directly from the molecule's chemical structure.
Molecular Structure: 4-((4-Pentylphenyl)ethynyl)benzoic acid
-
Molecular Formula: C₂₀H₂₀O₂
-
Molecular Weight: 292.37 g/mol
Based on this formula, the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 20 | 240.22 | 82.15% |
| Hydrogen | H | 1.008 | 20 | 20.16 | 6.90% |
| Oxygen | O | 15.999 | 2 | 31.998 | 10.94% |
This theoretical data is the "gold standard" against which all experimental results will be compared. For a synthesized sample to be considered pure, the experimentally determined percentages of Carbon (C) and Hydrogen (H) must align closely with these values.
Elemental Analysis by Combustion: A Validated Protocol
Combustion analysis is a robust, quantitative technique that provides the mass percentages of C, H, N, and S in a sample. For our target molecule, we are primarily interested in Carbon and Hydrogen.
Principle of the Technique
The method involves the high-temperature combustion of a small, precisely weighed amount of the sample in a stream of pure oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (reduced to N₂)—are carried by a helium stream through a series of traps or gas chromatography columns to separate them. The amount of each gas is then measured using a thermal conductivity detector. The instrument's software back-calculates the mass of each element from the detected gases and, based on the initial sample weight, reports the final C, H, and N percentages.
Authoritative Grounding & Self-Validation
The trustworthiness of elemental analysis hinges on a self-validating system built upon two pillars: the use of a validated methodology and calibration with Certified Reference Materials (CRMs).[1] National metrology institutes like the National Institute of Standards and Technology (NIST) provide SRMs that establish traceability for these measurements.[2][3] This ensures that the results are accurate, repeatable, and comparable across different laboratories.[4][5]
Experimental Protocol
-
Sample Preparation (The Causality of Purity):
-
Step 1a: Ensure the sample of 4-((4-Pentylphenyl)ethynyl)benzoic acid is completely homogenous. If recrystallized, use a finely ground powder from a single crop. Rationale: This prevents sampling bias, where one part of the sample may have a different composition than another.
-
Step 1b: Dry the sample thoroughly under high vacuum for several hours (e.g., at 40-50°C) to remove any residual solvent (e.g., ethyl acetate, hexanes) or water. Rationale: Solvents contain carbon and hydrogen, and their presence will lead to erroneously high C and H percentages, invalidating the results.
-
-
Instrument Calibration:
-
Step 2a: Calibrate the CHN analyzer using a well-characterized, high-purity CRM such as Acetanilide. Rationale: Acetanilide provides a known C, H, and N percentage, allowing for the creation of a reliable calibration curve for the instrument's detectors.
-
Step 2b: Following calibration, run a validation standard (a CRM from a different source or lot) as an unknown. The results must fall within the specified uncertainty of the CRM. Rationale: This confirms the calibration is accurate and the instrument is performing correctly.
-
-
Sample Analysis:
-
Step 3a: In a clean tin or silver capsule, weigh approximately 1-3 mg of the dried sample using a microbalance. Record the weight with maximum precision. Rationale: The accuracy of the final percentage is directly dependent on the accuracy of the initial weight.
-
Step 3b: Seal the capsule, ensuring no sample is lost and no air is trapped inside. Place it into the instrument's autosampler.
-
Step 3c: Analyze the sample in triplicate. Rationale: Multiple runs are essential to demonstrate the precision and repeatability of the measurement. The results should be in close agreement.[6]
-
Data Interpretation & Acceptance Criteria
The instrument will report the %C and %H for each run.
-
Calculate the average: Determine the mean value for %C and %H from the triplicate runs.
-
Compare to theoretical: The experimental mean should be compared to the theoretical values (82.15% C, 6.90% H).
-
Acceptance: For publication in most reputable chemistry journals, the experimental values must be within ±0.4% of the theoretical values.[7] For example, an acceptable result for Carbon would be in the range of 81.75% to 82.55%.
Workflow for Elemental Analysis
Caption: Workflow for validated elemental analysis.
A Comparative Guide to Orthogonal Characterization Techniques
No single analytical technique can provide a complete picture of a new compound. Elemental analysis is powerful for confirming elemental ratios but provides no information about molecular structure or the nature of impurities.[8] Therefore, it must be used in conjunction with other orthogonal (i.e., different and complementary) methods.[9][10]
| Technique | Information Provided | Sample Amount | Type | Key Strength for C₂₀H₂₀O₂ | Key Limitation |
| Elemental Analysis | Elemental composition (%C, %H) | 1-3 mg | Destructive, Quantitative | Definitive confirmation of the empirical formula and purity. | No structural information; sensitive to impurities like solvents. |
| HRMS | High-accuracy molecular weight | <1 mg | Destructive, Qualitative | Confirms the molecular formula (C₂₀H₂₀O₂) with high confidence. | Does not distinguish between isomers. |
| ¹H & ¹³C NMR | Carbon-hydrogen framework, connectivity | 5-10 mg | Non-destructive, Quantitative | Unambiguously determines the molecular structure and identifies major impurities. | Less sensitive for quantitative purity than HPLC; requires soluble sample. |
| FTIR Spectroscopy | Presence of functional groups | <1 mg | Non-destructive, Qualitative | Quickly confirms key functional groups: alkyne (-C≡C-), carboxylic acid (-COOH). | Provides limited information on the overall molecular structure. |
| HPLC | Purity and number of components | <1 mg | Destructive, Quantitative | The best method for quantifying the purity of the sample and detecting non-volatile impurities. | Does not provide structural information on its own.[11] |
Choosing the Right Analytical Tool
The selection of an analytical technique is driven by the question you need to answer. A logical approach ensures efficient and comprehensive characterization.
Caption: Decision guide for selecting analytical methods.
Synthesizing the Data: A Holistic Characterization Strategy
For 4-((4-Pentylphenyl)ethynyl)benzoic acid, a complete and trustworthy characterization dossier would include:
-
¹H and ¹³C NMR spectra that are clean and show all expected peaks with correct integrations and chemical shifts. This confirms the structure is correct.
-
HRMS data showing a molecular ion peak corresponding to the exact mass of C₂₀H₂₀O₂. This confirms the molecular formula.
-
FTIR spectrum showing characteristic absorptions for the carboxylic acid O-H and C=O stretches, and the alkyne C≡C stretch. This confirms the key functional groups are present.
-
HPLC chromatogram showing a single major peak (e.g., >99% purity). This quantifies the purity.
-
Elemental analysis data showing experimental %C and %H values within ±0.4% of the theoretical values. This provides the definitive, quantitative proof of elemental composition and purity required by the scientific community.
If the elemental analysis results are outside the acceptable range, the other data can help diagnose the problem. For instance, if %C and %H are high, residual protonated solvent might be visible in the ¹H NMR spectrum. If the values are low, it could indicate the presence of an inorganic impurity (like a salt) that would not be visible by NMR or HPLC.
Conclusion
The characterization of a novel compound like 4-((4-Pentylphenyl)ethynyl)benzoic acid is a multi-faceted process that demands a suite of analytical techniques. While modern spectroscopic and chromatographic methods offer unparalleled insight into molecular structure and purity, elemental analysis by combustion remains a fundamental, non-negotiable tool.[12] It provides the ultimate validation of a molecule's empirical formula with high quantitative accuracy. By combining a validated elemental analysis protocol with orthogonal methods like NMR, MS, and HPLC, researchers can build a comprehensive and irrefutable body of evidence, ensuring the scientific integrity of their work and accelerating the pace of innovation.
References
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Agilent. Elemental Inorganic Standards. Available from: [Link]
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Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Available from: [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Measurements, Standards, and Reference Materials for Industrial Commodities. Available from: [Link]
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Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available from: [Link]
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Element Lab Solutions. (2026). What Is The Standard For Elemental Analysis? A Guide To Accurate, Traceable Results. Available from: [Link]
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Journal of Pharmaceutical and Medicinal Chemistry. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]
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Ibis Scientific, LLC. (n.d.). Elemental Standards. Available from: [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). An International Study Evaluating Elemental Analysis. ACS Omega. Available from: [Link]
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Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available from: [Link]
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Water SA. (n.d.). Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. Available from: [Link]
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-((4-Pentylphenyl)ethynyl)benzoic acid
Hazard Assessment: Understanding the Risks
4-((4-Pentylphenyl)ethynyl)benzoic acid is a solid, likely a crystalline powder, and belongs to the carboxylic acid family.[1] The primary risks associated with handling this and similar compounds stem from its potential to cause irritation upon contact and the hazards associated with inhaling fine dust particles.[2]
The hazard profile for the closely related compound, 4-pentylbenzoic acid, provides a strong basis for our safety protocols.[3]
Table 1: Aggregated GHS Hazard Classifications for 4-Pentylbenzoic Acid [3]
| Hazard Statement | Classification | Implication for Handling |
|---|---|---|
| H315 | Causes skin irritation | Direct skin contact must be avoided through proper gloves and lab attire. |
| H319 | Causes serious eye irritation | Any contact can cause significant eye injury; sealed eye protection is mandatory. |
| H335 | May cause respiratory irritation | Inhalation of dust must be prevented, requiring work in ventilated areas or use of respiratory protection. |
Prolonged or repeated inhalation of benzoic acid derivatives can lead to lung damage.[4][5] Furthermore, as a combustible powder, it may form explosive dust-air mixtures, necessitating control of dust and ignition sources.[6][7]
Core PPE Requirements: Your Essential Armor
The selection of PPE is not merely a checklist; it is a comprehensive system designed to shield you from specific, identified hazards.[8] Always use PPE in conjunction with engineering controls like fume hoods.[9][10]
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement to protect against incidental contact and small splashes. For tasks with a higher risk of dust generation, disposable coveralls should be considered.[9][11]
-
Chemical-Resistant Gloves: Nitrile gloves are essential for protecting your hands.[11] Given that you are handling a solid, there is no immediate risk of solvent degradation, but it is critical to inspect gloves for any damage before use.[11] For extended operations, consider double-gloving. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[10]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that provide a complete seal around the eyes to protect against airborne powder.[11] Eye protection should comply with ANSI Z87.1 or equivalent standards.[12]
-
Face Shield: When handling larger quantities (typically >50g) outside of a glovebox or during procedures with a higher risk of splashing or dust dispersal, a face shield should be worn in addition to chemical splash goggles for full facial protection.[12]
The most significant, and often underestimated, hazard when handling powders is inhalation.[2]
-
Hierarchy of Controls: The primary method for controlling dust is to use engineering controls. Always handle 4-((4-Pentylphenyl)ethynyl)benzoic acid inside a certified chemical fume hood. [1] This captures dust at the source, providing the highest level of protection.
-
When a Respirator is Required: If engineering controls are not feasible or during a spill cleanup outside of a hood, respiratory protection is mandatory. A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles. Ensure you have been properly fit-tested for the respirator you use.[12]
Operational and Disposal Plans
Proper procedure is as critical as the equipment you wear. This section provides step-by-step guidance for key operations and disposal.
-
Preparation: Before bringing the chemical into the workspace, ensure your fume hood is operational and the work surface is clean. Lay down a disposable absorbent bench liner to contain any minor spills.
-
Don PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your nitrile gloves. If a respirator is required, don it according to your institution's fit-test training.
-
Chemical Handling: Conduct all manipulations deep within the fume hood. When opening the container, do so slowly to avoid creating a plume of dust. Use a spatula or scoop to carefully transfer the powder to your weighing vessel. Avoid pouring the powder from a height.
-
Post-Transfer: Securely close the primary chemical container. Use a cloth lightly dampened with water or an appropriate solvent to wipe down the spatula, the exterior of the container, and any surfaces within the hood where dust may have settled.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of gloves and any contaminated wipes in a designated hazardous waste container.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[6] If irritation persists, seek medical advice.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Call for medical assistance.[13][14]
-
Spill Response: For a small spill, evacuate the immediate area. Moisten the spilled material with a light water spray to prevent dust from becoming airborne.[15] Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[6][15] Do not wash spills down the sewer.[10][15]
-
Chemical Waste: All waste containing 4-((4-Pentylphenyl)ethynyl)benzoic acid must be disposed of as hazardous chemical waste.[15] Do not mix it with other waste streams unless compatibility has been confirmed.[4]
-
Contaminated PPE: Used gloves, disposable lab coats, and bench liners must be placed in a sealed container or bag and disposed of as solid hazardous waste according to your institution's and local regulations.[4]
Visual Workflow: PPE Selection Guide
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for tasks involving 4-((4-Pentylphenyl)ethynyl)benzoic acid.
Caption: PPE selection workflow for handling 4-((4-Pentylphenyl)ethynyl)benzoic acid.
References
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
SDS Manager. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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International Enviroguard. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]
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Safeguru. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
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University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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Scharlab. (n.d.). Personal protective equipment for laboratory. Retrieved from [Link]
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University of Nevada, Reno. (n.d.). Safe Handling and Storage of Chemicals | Environmental Health & Safety. Retrieved from [Link]
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SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]
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Valudor Products. (2026, January 29). Safety Data Sheet: benzoic acid. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Durham Tech. (2018, January 17). Safety Data Sheet - Benzoic Acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Pentylbenzoic acid | C12H16O2 | CID 33479 - PubChem. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]
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Ilam University of Medical Sciences. (n.d.). Instructions and Guidelines for Chemical Storage and Handling. Retrieved from [Link]
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Carl ROTH. (2021, January 4). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
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Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
